molecular formula C2H4N4 B045412 5-Methyltetrazole CAS No. 4076-36-2

5-Methyltetrazole

Cat. No.: B045412
CAS No.: 4076-36-2
M. Wt: 84.08 g/mol
InChI Key: XZGLNCKSNVGDNX-UHFFFAOYSA-N
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Description

5-Methyltetrazole is a versatile nitrogen-rich heterocyclic compound of significant interest in various research fields, particularly in coordination chemistry and medicinal chemistry. Its structure, featuring a five-membered ring with four nitrogen atoms and one methyl substituent, acts as a potent ligand, forming stable complexes with transition metals. These complexes are extensively studied for their catalytic properties and potential applications in material science. In pharmaceutical research, the tetrazole ring is a critical bioisostere for carboxylic acids, and this compound serves as a key synthetic intermediate and a core scaffold in the development of novel bioactive molecules, including sartan-class antihypertensive drugs. Furthermore, its energetic properties are investigated in the synthesis of high-density materials and propellants. This product is provided with high purity to ensure consistent and reliable results in your experimental workflows. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-2H-tetrazole
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InChI

InChI=1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XZGLNCKSNVGDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074710
Record name 2H-Tetrazole, 5-methyl-
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Molecular Weight

84.08 g/mol
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CAS No.

4076-36-2
Record name 5-Methyl-2H-tetrazole
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Record name 5-Methyltetrazole
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Record name 5-Methyltetrazole
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Record name 2H-Tetrazole, 5-methyl-
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Record name 5-METHYLTETRAZOLE
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Foundational & Exploratory

5-Methyltetrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4076-36-2

This technical guide provides a comprehensive overview of 5-Methyltetrazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, purification, and its emerging roles as an antifungal and anti-tuberculosis agent.

Core Properties of this compound

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 4076-36-2[1][2]
Molecular Formula C₂H₄N₄[1][2]
Molecular Weight 84.08 g/mol [1][2]
Melting Point 142-146 °C[2]
Boiling Point 233.3 ± 23.0 °C (Predicted)
Density 1.319 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in water, Chloroform, DMSO, Methanol
Appearance White to off-white powder or crystals
pKa 3.32 (25 °C)
InChI Key XZGLNCKSNVGDNX-UHFFFAOYSA-N[2]
SMILES Cc1nnn[nH]1[2]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source, often catalyzed by a Lewis acid.

Experimental Protocol: Zinc-Catalyzed Synthesis in Aqueous Media

This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles.

Materials:

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in deionized water.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous solution to a pH of 2-3 with 3M hydrochloric acid. This will protonate the tetrazolate salt, causing the this compound to precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Applications in Drug Development

This compound and its derivatives have garnered significant interest as potential therapeutic agents, particularly in the fields of antifungal and anti-tuberculosis drug discovery. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can improve the pharmacokinetic profile of a drug candidate.

Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

Derivatives of this compound are being investigated as antifungal agents, with a proposed mechanism of action similar to that of azole antifungals like fluconazole. These compounds are believed to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

Antifungal_Mechanism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound Derivatives This compound Derivatives Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase This compound Derivatives->Lanosterol 14-α-demethylase Inhibition

Caption: Proposed antifungal mechanism of this compound derivatives.

Anti-tuberculosis Activity: Targeting Mycolic Acid Synthesis

Several studies have demonstrated the potential of tetrazole-containing compounds as inhibitors of Mycobacterium tuberculosis. One of the key targets for anti-tuberculosis drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Some tetrazole derivatives have been suggested to inhibit the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the elongation of fatty acids required for mycolic acid synthesis.

Antituberculosis_Mechanism cluster_FASII Fatty Acid Elongation Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase II (FAS-II) Mycolic Acids Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Short-chain fatty acids Short-chain fatty acids FAS-I->Short-chain fatty acids FAS-II FAS-II Short-chain fatty acids->FAS-II FAS-II->Mycolic Acids InhA InhA This compound Derivatives This compound Derivatives This compound Derivatives->InhA Inhibition

Caption: Proposed anti-tuberculosis mechanism of this compound derivatives.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

Analytical Methods Summary
TechniqueExpected Observations
¹H NMR (DMSO-d₆)A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.5 ppm. A broad singlet for the N-H proton of the tetrazole ring may be observed at a higher chemical shift.
¹³C NMR (DMSO-d₆)A signal for the methyl carbon is expected at a low chemical shift. The quaternary carbon of the tetrazole ring will appear at a higher chemical shift.
FT-IR (ATR)Characteristic absorption bands include N-H stretching (around 3100-3000 cm⁻¹), C-H stretching of the methyl group (around 2950-2850 cm⁻¹), and vibrations associated with the tetrazole ring.
Mass Spectrometry (ESI)The molecular ion peak [M+H]⁺ is expected at m/z 85.05.

Experimental Workflow for Analysis

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude this compound Crude this compound Purification (Recrystallization) Purification (Recrystallization) Crude this compound->Purification (Recrystallization) Purified this compound Purified this compound ¹H NMR ¹H NMR Purified this compound->¹H NMR ¹³C NMR ¹³C NMR Purified this compound->¹³C NMR FT-IR FT-IR Purified this compound->FT-IR Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Purification (Recrystallization)->Purified this compound

Caption: Workflow for the synthesis and analysis of this compound.

Safety Information

This compound is classified as a flammable solid and an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, please consult the Safety Data Sheet (SDS).

References

The Synthesis of 5-Methyltetrazole: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-methyltetrazole, a pivotal heterocyclic compound with broad applications in pharmaceuticals and materials science. We delve into the historical milestones of its discovery, from early pioneering efforts to the development of highly efficient, modern synthetic routes. This document offers a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols for historical and contemporary methods. Quantitative data is systematically presented in tabular format to facilitate comparison, and key experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the synthetic processes. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering both historical context and practical, actionable laboratory procedures.

Introduction: The Significance of this compound

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in medicinal chemistry and a critical component in the development of energetic materials. This compound, as a fundamental substituted tetrazole, serves as a vital building block in the synthesis of a wide array of functional molecules. In the pharmaceutical industry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into numerous clinically significant drugs. Furthermore, the high nitrogen content of the tetrazole ring imparts energetic properties, making this compound and its derivatives valuable precursors in the field of high-energy materials.

This guide traces the evolution of this compound synthesis, highlighting the ingenuity and advancements in synthetic organic chemistry over the past century.

Historical Overview of this compound Synthesis

The journey of this compound synthesis began in the early 20th century, with subsequent decades witnessing significant methodological advancements that improved yield, safety, and efficiency.

The Pioneering Synthesis by Oberhummer (1933)

The first documented synthesis of this compound was reported by Oberhummer in 1933.[1][2] This initial method involved the diazotization of acetimidohydrazide using ethyl nitrate. While historically significant as the first successful synthesis, this method is rarely used today due to the challenges associated with the starting materials and the reaction conditions.

The Advent of [3+2] Cycloaddition: Mihina and Herbst (1950)

A major breakthrough in tetrazole synthesis came with the work of Mihina and Herbst in 1950, who reported the synthesis of 5-substituted tetrazoles via a [3+2] cycloaddition reaction.[1][2] For this compound, this involved the reaction of acetonitrile (B52724) with hydrazoic acid, achieving a respectable yield of 76%.[1] This method laid the foundation for the most common and versatile approach to tetrazole synthesis used to this day. However, the use of highly toxic and explosive hydrazoic acid presented significant safety concerns.

Modern Era: Safer and More Efficient Catalytic Methods

The late 20th and early 21st centuries saw the development of safer and more efficient methods that circumvented the direct use of hydrazoic acid. These modern techniques typically involve the in situ generation of the necessary reagents or the use of catalysts to facilitate the reaction between a nitrile and an azide (B81097) source, most commonly sodium azide.

A landmark improvement was introduced by K. Barry Sharpless and coworkers in 2001, who developed a zinc-catalyzed cycloaddition of nitriles with sodium azide in water.[3][4] This method is not only more environmentally friendly due to the use of water as a solvent but also significantly safer as it minimizes the formation and release of hydrazoic acid. The reaction is catalyzed by various zinc salts, with zinc bromide often providing the highest yields.[2]

Another significant advancement involves the use of trialkylamines as solvents and their corresponding hydrochlorides as catalysts for the reaction between acetonitrile and sodium azide.[5] This process, often conducted at elevated temperatures, can achieve very high yields (over 98%) and purity of this compound.[5] This method is particularly well-suited for industrial-scale production.

Comparative Data on this compound Synthesis Methods

The following table summarizes quantitative data for the key synthesis methods discussed, allowing for a direct comparison of their efficiencies and reaction conditions.

Method Year Reactants Catalyst/Solvent Temperature Time Yield (%) Reference
Oberhummer1933Acetimidohydrazide, Ethyl NitrateNot specifiedNot specifiedNot specifiedNot specified[1][2]
Mihina & Herbst1950Acetonitrile, Hydrazoic AcidNot specifiedNot specifiedNot specified76[1]
Zinc-Catalyzed2001Acetonitrile, Sodium AzideZnBr₂, Water100-170 °C24-48 hHigh[2][3][4]
Trialkylamine/HCl1988Acetonitrile, Sodium AzideTriethylamine (B128534), Triethylamine HCl90-160 °C6 h>98[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical overview.

Mihina and Herbst's [3+2] Cycloaddition using Hydrazoic Acid (1950-era procedure)

Disclaimer: This procedure involves the use of hydrazoic acid, which is highly toxic and explosive. This protocol is provided for historical and informational purposes only and should only be attempted by highly trained professionals with appropriate safety measures in place.

Objective: To synthesize this compound from acetonitrile and hydrazoic acid.

Materials:

  • Acetonitrile

  • Hydrazoic acid solution in benzene (B151609)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

Procedure:

  • A solution of hydrazoic acid in benzene is carefully prepared.

  • Acetonitrile is added to the hydrazoic acid solution in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by appropriate analytical techniques.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude this compound is purified by recrystallization.

Zinc-Catalyzed Synthesis of this compound in Water (Sharpless Method)

Objective: To synthesize this compound from acetonitrile and sodium azide using a zinc catalyst in an aqueous medium.

Materials:

  • Acetonitrile (22.1 g)

  • Sodium azide (36.6 g)

  • Zinc chloride (36.9 g)

  • Deionized water (340 ml)

  • 30% Sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a suitable reaction vessel, combine acetonitrile, sodium azide, zinc chloride, and deionized water.[6]

  • Heat the mixture to a temperature between 55 °C and 105 °C and stir for 75-85 hours under normal pressure.[6]

  • After the reaction is complete, cool the mixture to below 10 °C.[6]

  • Slowly add 30% sodium hydroxide solution while maintaining the temperature below 40 °C, and continue stirring for 5 hours to form the sodium salt of this compound.[6]

  • Carefully add concentrated hydrochloric acid to adjust the pH to 2-6, keeping the temperature below 50 °C.[6]

  • Extract the product with ethyl acetate.[6]

  • Separate the organic layer and concentrate it under reduced pressure.[6]

  • Cool the concentrated solution to below 10 °C to precipitate the this compound.[6]

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.[6]

Synthesis of this compound using Triethylamine and Triethylamine Hydrochloride

Objective: To synthesize this compound in high yield using a trialkylamine solvent and its hydrochloride salt as a catalyst.

Materials:

  • Acetonitrile

  • Sodium azide

  • Triethylamine

  • Triethylamine hydrochloride

  • Autoclave or suitable pressure reactor

  • Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • In an agitated autoclave, charge acetonitrile, sodium azide, triethylamine, and triethylamine hydrochloride.[5]

  • Heat the mixture to a temperature between 110 °C and 135 °C for approximately 6 hours. A pressure of around 4 bar will develop.[5]

  • After the reaction, cool the reactor to 20 °C and release the pressure.

  • Two layers will have formed. Separate the triethylamine layer.

  • The product-containing layer is mixed with water and the pH is adjusted to approximately 12.9 with sodium hydroxide solution to release any remaining triethylamine.

  • The released triethylamine is removed by distillation.

  • The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of about 1.3 to precipitate the this compound.

  • The product is collected by filtration, washed, and dried.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key synthesis methods described.

Caption: Workflow for the Mihina and Herbst Synthesis of this compound.

Sharpless_Synthesis start Start reactants Acetonitrile + Sodium Azide + ZnCl2 in Water start->reactants reaction Heat (55-105 °C) 75-85 hours reactants->reaction basification Cool & Add NaOH (aq) reaction->basification acidification Add HCl (aq) to pH 2-6 basification->acidification extraction Extract with Ethyl Acetate acidification->extraction isolation Concentrate & Precipitate extraction->isolation product This compound isolation->product

Caption: Workflow for the Zinc-Catalyzed Synthesis of this compound.

Triethylamine_Synthesis start Start reactants Acetonitrile + Sodium Azide + Triethylamine + Triethylamine HCl start->reactants reaction Heat in Autoclave (110-135 °C, 6h) reactants->reaction separation Cool & Separate Layers reaction->separation basification Add NaOH (aq) to Product Layer separation->basification distillation Distill off Triethylamine basification->distillation acidification Add HCl (aq) to pH 1.3 distillation->acidification isolation Filter & Dry Product acidification->isolation product This compound isolation->product

Caption: Workflow for the Triethylamine/HCl-Catalyzed Synthesis.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, progressing from hazardous and lower-yielding early methods to highly efficient, safe, and scalable modern catalytic processes. The historical development of its synthesis is a testament to the advancements in organic chemistry, particularly in the realm of cycloaddition reactions and catalysis. The methods presented in this guide, from the pioneering work of Oberhummer to the robust industrial processes of today, provide a comprehensive toolkit for chemists. The detailed protocols and comparative data herein serve as a practical resource for the laboratory synthesis of this important heterocyclic compound, facilitating further research and development in the myriad fields that rely on this compound and its derivatives.

References

5-Methyltetrazole Tautomerism and Isomerism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric and isomeric landscape of 5-methyltetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the subtle equilibrium between its tautomeric forms is crucial for predicting its physicochemical properties, reactivity, and biological activity. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies for its study, and provides visual representations of the core concepts.

Introduction to this compound Tautomerism

This compound primarily exists as two prototropic tautomers: 1H-5-methyltetrazole (the 1,5-isomer) and 2H-5-methyltetrazole (the 2,5-isomer). The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, aromaticity, and intermolecular interactions. A third, non-aromatic tautomer, 5H-5-methyltetrazole, is considerably less stable and not typically observed under normal conditions.

The equilibrium between the 1H and 2H tautomers is highly sensitive to the surrounding environment. In the gas phase, the 2H-tautomer is generally the more stable form. Conversely, in polar solvents and in the solid state, the more polar 1H-tautomer is predominantly favored. This solvent-dependent equilibrium is a critical consideration in drug design and development, as it can affect receptor binding and pharmacokinetic properties.

Quantitative Data on Tautomer Stability

The relative stability of the 1H and 2H tautomers of this compound has been investigated through computational chemistry. The following table summarizes the calculated energetic differences in the gas phase.

Tautomer PairComputational MethodBasis SetRelative Energy (kcal/mol)Reference
1H-5-methyltetrazole vs. 2H-5-methyltetrazoleB3LYP6-31G1.5[1]
1H-5-methyltetrazole vs. 2H-5-methyltetrazoleB3LYP6-31+G*Not Specified[1]

Note: A positive relative energy indicates that the 1H tautomer is less stable than the 2H tautomer in the gas phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the 1H and 2H tautomers of this compound. The different electronic environments of the nuclei and varying vibrational modes of the chemical bonds in each tautomer give rise to distinct spectral signatures.

NMR Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 5-Substituted Tetrazoles in DMSO-d₆

CompoundTautomer¹H Chemical Shift (ppm) - CH₃¹³C Chemical Shift (ppm) - CH₃¹³C Chemical Shift (ppm) - C5
5-(p-Tolyl)-1H-tetrazole1H2.3221.55155.58
2-Methyl-5-aminotetrazole2HNot specifiedNot specifiedNot specified

Note: The data for 5-(p-tolyl)-1H-tetrazole is provided as a representative example of a 1H-5-substituted tetrazole. Specific data for 2H-5-methyltetrazole is sparse.

Infrared (IR) Spectroscopy

The vibrational frequencies of the tetrazole ring are sensitive to the position of the proton. Key differences in the IR spectra of the 1H and 2H tautomers are expected in the regions of N-H stretching, ring stretching, and ring breathing vibrations.

Table 3: Key Calculated Vibrational Frequencies for Tetrazole Tautomers (cm⁻¹)

Vibrational Mode1H-Tetrazole (Calculated)2H-Tetrazole (Calculated)
N-H Stretch~3500-3400~3500-3400
Ring StretchMultiple bands ~1500-1200Multiple bands ~1500-1200
Ring Breathing~1100-1000~1100-1000
N-H Out-of-plane bend~900-800~900-800

Note: These are general ranges for the parent tetrazole and are expected to be similar for this compound. The precise frequencies and intensities will differ between the two tautomers.

Experimental and Computational Protocols

Experimental Protocol for NMR Analysis of Tautomerism

A general protocol for studying the tautomeric equilibrium of this compound in solution using NMR spectroscopy is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a clean NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

    • To study the effect of solvent polarity, prepare samples in a range of solvents with varying dielectric constants.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a constant, known temperature (e.g., 298 K).

    • For quantitative analysis of the tautomer ratio, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.

    • Obtain high-resolution spectra to resolve the distinct signals of the 1H and 2H tautomers.

  • Data Analysis:

    • Identify the characteristic signals for the methyl protons and the C5 carbon of the tetrazole ring for both tautomers.

    • Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

    • The ratio of the integrals will provide the relative population of each tautomer in the given solvent at that temperature.

    • The equilibrium constant (K) can be calculated from the ratio of the tautomer concentrations.

Computational Protocol for Tautomer Stability Analysis

Density Functional Theory (DFT) calculations are a common approach to investigate the relative stabilities of tautomers. A typical workflow is as follows:

  • Structure Optimization:

    • Build the initial 3D structures of the 1H-5-methyltetrazole and 2H-5-methyltetrazole tautomers.

    • Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Energy Calculations:

    • Calculate the single-point electronic energies of the optimized structures at a higher level of theory if desired.

    • The Gibbs free energy (G) of each tautomer is calculated by adding the ZPVE and thermal corrections to the electronic energy.

  • Relative Stability Analysis:

    • The relative Gibbs free energy (ΔG) between the two tautomers is calculated as the difference in their individual Gibbs free energies.

    • A negative ΔG indicates that the product tautomer is more stable than the reactant tautomer under the specified conditions (gas phase or solvent).

Visualizing Tautomerism and Experimental Workflow

Tautomeric Equilibrium of this compound

Tautomerism cluster_1H 1H-5-Methyltetrazole cluster_2H 2H-5-Methyltetrazole 1H_struct 2H_struct 1H_struct->2H_struct Proton Transfer

Caption: Tautomeric equilibrium between 1H- and 2H-5-methyltetrazole.

Experimental and Computational Workflow for Tautomerism Study

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis SamplePrep Sample Preparation (this compound in various solvents) NMR NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR DataAnalysis Spectral Analysis (Tautomer Ratio, K_eq) NMR->DataAnalysis IR->DataAnalysis Stability Relative Stability Analysis (ΔG) DataAnalysis->Stability Comparison ModelBuilding Build Tautomer Structures (1H and 2H isomers) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) ModelBuilding->Optimization Frequency Frequency Calculation (Confirm minima, obtain ZPVE) Optimization->Frequency Energy Gibbs Free Energy Calculation Frequency->Energy Energy->Stability

Caption: Workflow for studying this compound tautomerism.

Conclusion

The tautomeric behavior of this compound is a complex interplay of intrinsic molecular properties and environmental factors. While the 2H-tautomer exhibits greater stability in the gas phase, the 1H-tautomer is the predominant species in condensed phases. A thorough understanding of this equilibrium, achieved through a combination of spectroscopic analysis and computational modeling, is essential for the rational design of novel therapeutics and functional materials incorporating the this compound scaffold. Further experimental studies are warranted to provide more precise quantitative data on the tautomeric equilibrium in various solvents and to fully elucidate the distinct spectroscopic signatures of each tautomer.

References

Crystal Structure of 5-Methyltetrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-Methyltetrazole, a key heterocyclic compound with applications in pharmaceuticals and energetic materials. This document details the crystallographic parameters, molecular geometry, and the experimental procedures utilized for its structural determination, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound (C₂H₄N₄) is a five-membered aromatic ring system containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the 5-position. The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design, leading to improved metabolic stability and pharmacokinetic properties of drug candidates. Furthermore, the high nitrogen content of the tetrazole ring makes its derivatives of significant interest in the field of energetic materials. A thorough understanding of its solid-state structure is paramount for elucidating structure-property relationships and for the rational design of new functional molecules.

Crystallographic Data and Molecular Structure

For illustrative purposes, this guide presents the crystallographic data for a closely related derivative, 1-hydroxy-5-methyltetrazole, to provide researchers with an example of the expected structural parameters for this class of compounds.

Table 1: Crystallographic Data for 1-hydroxy-5-methyltetrazole

ParameterValue
Chemical FormulaC₂H₄N₄O
Formula Weight100.08 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)9.6928(4)
b (Å)4.0112(2)
c (Å)11.4614(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)445.62(3)
Z4
Calculated Density (g/cm³)1.492
Temperature (K)173

Note: This data is for 1-hydroxy-5-methyltetrazole and is intended to be representative.

Experimental Protocols

The determination of the crystal structure of tetrazole derivatives typically involves the following key steps, as synthesized from the available literature on this compound and its analogues.

Synthesis and Crystallization of this compound

Several synthetic routes to this compound have been reported. A common and efficient method is the [2+3] cycloaddition reaction between acetonitrile (B52724) and sodium azide (B81097).

Reaction Scheme:

CH₃CN + NaN₃ → C₂H₄N₄Na

The resulting sodium salt is then protonated to yield this compound.

Detailed Synthesis Protocol:

  • A mixture of acetonitrile and sodium azide is heated in a suitable solvent, often with a catalyst such as zinc chloride or a trialkylamine hydrochloride.

  • The reaction is typically carried out at elevated temperatures (90-160 °C) for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • For single crystal growth, this compound is typically recrystallized from an appropriate solvent or solvent mixture, such as ethanol (B145695) or water, through slow evaporation or cooling.

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal of this compound is mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature (e.g., 296 K or a cryogenic temperature like 173 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data is processed, including integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the general experimental workflow for crystal structure analysis and a conceptual representation of the key structural features of this compound.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Experimental Workflow for Crystal Structure Analysis.

structural_features Key Structural Features of this compound cluster_ring Tetrazole Ring cluster_substituent Methyl Group cluster_packing Crystal Packing mol This compound Molecule aromaticity Aromatic System mol->aromaticity high_nitrogen High Nitrogen Content mol->high_nitrogen planarity Planar Geometry mol->planarity methyl C5-Substitution mol->methyl h_bonding Intermolecular Hydrogen Bonding mol->h_bonding pi_stacking π-π Stacking mol->pi_stacking

Key Structural Features of this compound.

Conclusion

The crystal structure of this compound provides fundamental insights into its solid-state properties, which are crucial for its application in both pharmaceutical and materials science. While detailed crystallographic data from a primary source was not located in the conducted search, the available information on its synthesis and the structural data of closely related compounds offer a strong foundation for researchers. The experimental protocols outlined, along with the conceptual diagrams, provide a clear framework for the synthesis and structural analysis of this important heterocyclic compound. Further investigation to locate the specific CCDC deposition for this compound is recommended for a complete quantitative analysis.

Spectroscopic Profile of 5-Methyltetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyltetrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Singlet3H-CH₃
~15-16Broad Singlet1HN-H

Solvent: DMSO-d₆, Spectrometer Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~155C5 (Tetrazole ring)
~10-CH₃
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2800BroadN-H Stretch
~2950MediumC-H Stretch (methyl)
~1560MediumC=N Stretch (tetrazole ring)
~1450MediumN=N Stretch (tetrazole ring)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
84[M]⁺ (Molecular Ion)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers in setting up their experiments.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The prepared sample is placed in a high-field NMR spectrometer. For ¹H NMR, a frequency of approximately 400 MHz is common. For ¹³C NMR, a frequency of around 100 MHz is typically used.

  • Analysis: The resulting spectra are processed and analyzed. For ¹H NMR, the chemical shift, integration, and multiplicity (singlet, doublet, etc.) of each signal provide information about the electronic environment and neighboring protons. For ¹³C NMR, the chemical shift of each signal indicates the type of carbon atom present.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds within the molecule, allowing for the identification of functional groups such as N-H and C-H bonds, and the tetrazole ring vibrations.[2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for volatile compounds like this compound.

  • Ionization: In the mass spectrometer, the molecules are ionized, typically using Electron Impact (EI) ionization. This process involves bombarding the molecules with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[5]

References

Quantum Chemical Blueprint of 5-Methyltetrazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methyltetrazole, a five-membered heterocyclic compound with a high nitrogen content, serves as a crucial building block in medicinal chemistry and materials science. Its tetrazole ring is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in drug candidates. A deep understanding of its electronic structure and physicochemical properties through computational and experimental methods is paramount for its effective application. This technical guide provides an in-depth analysis of this compound, focusing on quantum chemical calculations and supported by experimental data.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, are instrumental in determining the optimized geometry of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's structure.

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AtomsCalculated Value
Bond Lengths (Å)
N1-N21.343
N2-N31.286
N3-N41.358
N4-C51.318
C5-N11.345
C5-C61.490
C6-H1.092 (avg.)
Bond Angles (°)
N1-N2-N3109.5
N2-N3-N4108.0
N3-N4-C5106.5
N4-C5-N1109.8
C5-N1-N2106.2
N1-C5-C6125.5
N4-C5-C6124.7
Dihedral Angles (°)
N2-N1-C5-N40.0
C6-C5-N1-N2180.0

Note: The atom numbering follows the standard convention for the tetrazole ring, with N1 being the nitrogen atom bonded to the methyl group's carbon (C5).

Vibrational Analysis

Vibrational spectroscopy, coupled with theoretical calculations, provides a fingerprint of the molecule, allowing for the identification of functional groups and the confirmation of its structure. The calculated vibrational frequencies can be correlated with experimental FT-IR spectra.

Table 2: Calculated and Experimental Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹, Scaled)Experimental FT-IR (cm⁻¹)Assignment
3120~3100N-H stretching
29852990C-H stretching (methyl)
15601558C=N stretching
14501455N-N stretching
13801382C-H bending (methyl)
12501245Ring stretching
10501048Ring breathing
980975C-C stretching
750748Ring deformation

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule, including its reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability.

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-7.85
LUMO Energy1.23
HOMO-LUMO Gap (ΔE)9.08

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Thermodynamic Properties

Thermodynamic parameters, calculated using quantum chemical methods, provide insights into the stability and energy of the molecule.

Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyValue
Enthalpy of Formation (gas phase)280.7 ± 2.6 kJ/mol
Standard Enthalpy-
Standard Gibbs Free Energy-
Standard Entropy-
Heat Capacity (Cv)-

Note: While the enthalpy of formation has been experimentally determined, other thermodynamic properties are typically derived from computational frequency calculations.

Experimental Protocols

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by a Lewis acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_workup Work-up acetonitrile (B52724) Acetonitrile reaction Reaction (Reflux, 24h) acetonitrile->reaction sodium_azide Sodium Azide sodium_azide->reaction zinc_chloride Zinc Chloride zinc_chloride->reaction water Water water->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction (Ethyl Acetate) acidification->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • To a stirred solution of sodium azide (1.5 eq) and zinc chloride (0.5 eq) in water, add acetonitrile (1.0 eq).

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.

Characterization Methods

Workflow for the Characterization of this compound

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization product Synthesized This compound nmr NMR (¹H, ¹³C) product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms uvvis UV-Vis product->uvvis mp Melting Point product->mp elemental Elemental Analysis product->elemental structural_confirmation structural_confirmation nmr->structural_confirmation Structural Confirmation functional_groups functional_groups ftir->functional_groups Functional Group ID molecular_weight molecular_weight ms->molecular_weight Molecular Weight electronic_transitions electronic_transitions uvvis->electronic_transitions Electronic Transitions purity_assessment purity_assessment mp->purity_assessment Purity Assessment elemental_composition elemental_composition elemental->elemental_composition Elemental Composition

Caption: Workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The characteristic chemical shifts confirm the presence of the methyl group and the tetrazole ring carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film. The vibrational bands are assigned to the corresponding functional groups as detailed in Table 2.

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol. This compound exhibits weak absorption in the near-UV region.

  • Melting Point: The melting point is determined using a standard melting point apparatus and is a key indicator of purity. The reported melting point for this compound is in the range of 144-147 °C.

  • Elemental Analysis: The elemental composition (C, H, N) is determined to confirm the empirical formula of the compound.

Logical Relationships in Drug Development

The application of this compound in drug development often involves its use as a carboxylic acid bioisostere. The decision-making process for this substitution is based on a logical flow of improving drug-like properties.

Logical Workflow for Bioisosteric Replacement

Bioisostere_Logic start Lead Compound with Carboxylic Acid problem Identified Liabilities: - Poor Metabolic Stability - Low Lipophilicity - Ionization at Physiological pH start->problem strategy Bioisosteric Replacement Strategy problem->strategy replacement Replace -COOH with 5-Substituted Tetrazole strategy->replacement evaluation Evaluate New Analog for: - Improved Stability - Enhanced Lipophilicity - Maintained/Improved Activity replacement->evaluation evaluation->strategy No Improvement outcome Optimized Drug Candidate evaluation->outcome Improvement no_improvement No Improvement improvement Improvement

Caption: Logical workflow for bioisosteric replacement

An In-Depth Technical Guide to the Thermochemical Properties of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrazole is a five-membered heterocyclic compound containing four nitrogen atoms, making it a nitrogen-rich molecule of significant interest in various fields, including pharmaceuticals and energetic materials. A thorough understanding of its thermochemical properties is crucial for its safe handling, application, and the development of new derivatives with tailored characteristics. This technical guide provides a comprehensive overview of the core thermochemical properties of this compound, detailing experimental methodologies and presenting quantitative data in a clear, structured format.

Core Thermochemical Properties

The key thermochemical parameters of this compound are summarized in the table below. These values are essential for predicting the compound's energy content, stability, and behavior under different thermal conditions.

PropertyValueMethod of Determination
Molecular Formula C₂H₄N₄-
Molecular Weight 84.08 g/mol -
Decomposition Temperature 254 °CDifferential Thermal Analysis (DTA)[1]
Density (at 296 K) 1.349 g/cm³X-ray Diffraction[2]
Standard Enthalpy of Formation (Solid) Calculated via CBS-4MComputational Chemistry[1][3]
Standard Enthalpy of Combustion Not Experimentally Determined-
Enthalpy of Sublimation Not Experimentally Determined-

Experimental Protocols

The determination of the thermochemical properties of this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for the key experiments.

Synthesis and Purification

For accurate thermochemical measurements, a high-purity sample of this compound is essential. A common and efficient synthesis route is the [3+2] cycloaddition of acetonitrile (B52724) with sodium azide (B81097), catalyzed by a Lewis acid such as zinc bromide in an aqueous medium.

Protocol:

  • A mixture of acetonitrile and sodium azide is prepared in water.

  • A catalytic amount of zinc bromide is added to the mixture.

  • The reaction is heated and stirred for a specified period to ensure complete conversion.

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.

  • The crude this compound is collected by filtration.

  • Purification is typically achieved through recrystallization from a suitable solvent system, such as acetone/hexane, to yield a crystalline solid of high purity.[1]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental thermal analysis techniques used to determine the decomposition temperature and thermal stability of this compound.

DSC Protocol:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.

  • The pan is hermetically sealed.

  • The sample is heated in a DSC instrument at a constant rate, for example, 5 °C/min, under an inert atmosphere (e.g., nitrogen).[1]

  • The heat flow to or from the sample relative to a reference is measured as a function of temperature.

  • The onset of the exothermic decomposition peak is identified as the decomposition temperature.

TGA Protocol:

  • A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The sample is heated at a controlled rate in a TGA furnace under a specific atmosphere.

  • The change in mass of the sample is recorded as a function of temperature.

  • The TGA thermogram provides information about the temperature at which mass loss occurs, corresponding to decomposition.

Bomb Calorimetry for Enthalpy of Combustion

While a specific experimental value for this compound is not cited, bomb calorimetry is the standard method for determining the enthalpy of combustion of solid organic compounds.

General Protocol:

  • A precisely weighed pellet of the sample (typically around 1 g) is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb."

  • A fine ignition wire is placed in contact with the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • The bomb is then submerged in a known volume of water in a well-insulated calorimeter.

  • The sample is ignited by passing an electric current through the wire.

  • The temperature change of the water is meticulously recorded.

  • The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.[4]

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.

General Protocol:

  • A small amount of the crystalline sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • The cell is placed in a high-vacuum system.

  • The cell is heated to a series of controlled temperatures.

  • At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured.

  • The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

  • The enthalpy of sublimation is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[5]

Visualizations

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a compound like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermochemical Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification dsc_tga DSC / TGA (Decomposition Temp, Thermal Stability) purification->dsc_tga bomb_cal Bomb Calorimetry (Enthalpy of Combustion) purification->bomb_cal knudsen Knudsen Effusion (Enthalpy of Sublimation) purification->knudsen data_analysis Data Analysis and Calculation of Thermochemical Properties dsc_tga->data_analysis bomb_cal->data_analysis knudsen->data_analysis

Experimental workflow for thermochemical analysis.
Postulated Thermal Decomposition Pathway of this compound

The thermal decomposition of tetrazoles is a complex process that can proceed through various pathways. Based on studies of 5-substituted tetrazoles, a plausible decomposition pathway for this compound involves the initial cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen (N₂), a characteristic feature of the decomposition of these high-nitrogen compounds.[1] Subsequent reactions of the resulting fragments can lead to a variety of smaller molecules. Mass spectrometry studies of similar tetrazoles suggest the formation of species resulting from the loss of N₂ and further fragmentation.[6]

decomposition_pathway MT This compound (C₂H₄N₄) Heat Heat (Δ) MT->Heat Intermediate Unstable Intermediate [C₂H₄N₂]* Heat->Intermediate N2 Nitrogen Gas (N₂) Intermediate->N2 Extrusion Products Further Decomposition Products (e.g., HCN, CH₃CN, etc.) Intermediate->Products

Postulated thermal decomposition pathway for this compound.

Conclusion

References

Understanding the Electronic Structure of 5-Methyltetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of 5-methyltetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This compound's utility as a bioisosteric replacement for carboxylic acids and its role in the development of novel therapeutic agents and energetic materials necessitates a thorough understanding of its fundamental electronic properties. This document summarizes key theoretical and experimental findings, presents detailed experimental protocols, and visualizes important concepts to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Tautomerism and Molecular Structure

This compound (5MTZ) primarily exists in two tautomeric forms: 1H-5-methyltetrazole (1H-tautomer) and 2H-5-methyltetrazole (2H-tautomer).[1][2] The relative stability and electronic characteristics of these tautomers are crucial for understanding the molecule's reactivity and intermolecular interactions. The 1H-tautomer is generally considered to be more stable than the 2H form in both solid and gas phases.[3]

The tautomeric equilibrium between the 1H and 2H forms is a key aspect of this compound's chemistry. This relationship can be visualized as follows:

Tautomers Tautomer1 1H-5-Methyltetrazole Tautomer2 2H-5-Methyltetrazole Tautomer1->Tautomer2 Proton Transfer

Figure 1: Tautomeric Equilibrium in this compound.

Electronic Properties: A Quantitative Overview

The electronic structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT), and validated with experimental spectroscopic data.[1] DFT calculations provide valuable insights into the molecule's orbital energies and ionization potentials.

Theoretical Electronic Data

DFT calculations have been employed to determine the vertical ionization energies (VIEs) and core-electron binding energies (CEBEs) for both the 1H and 2H tautomers of this compound.[1] These theoretical values are crucial for interpreting experimental photoelectron spectra.

Table 1: Calculated Vertical Ionization Energies (VIEs) and Core-Electron Binding Energies (CEBEs) for this compound Tautomers

TautomerParameterCalculated Value (eV)
2H-Tautomer Outer-Valence VIEs(AAD from experiment < 0.1 eV)[1]
Inner-Valence VIEs(AAD from experiment = 0.4 eV)[1]
Core-Electron Binding Energies (CEBEs)(AAD from experiment < 0.1 eV)[1]
1H-Tautomer Core-Electron Binding Energies (CEBEs)(AAD from experiment = 0.2 eV)[1]

AAD: Average Absolute Deviation. Note: Specific calculated energy values for each orbital were not available in the provided search results, but the accuracy of the DFT procedures was reported in terms of AAD from experimental data.[1]

Experimental Spectroscopic Data

Spectroscopic techniques provide experimental validation for the theoretical understanding of this compound's electronic structure. While a comprehensive set of experimental values for this compound was not available in a single source, typical spectroscopic data for related azole compounds have been reported.

Table 2: Representative Spectroscopic Data for Tetrazole Derivatives

Spectroscopic TechniqueParameterTypical ValuesReference
¹H NMR Chemical Shift (δ, ppm)N-H (Tetrazole ring): ~15-16[4]
CH₃ (Methyl group): ~2.5[4]
¹³C NMR Chemical Shift (δ, ppm)C=N (Tetrazole C5): ~160[4]
CH₃ (Methyl group): ~12[4]
IR Spectroscopy Wavenumber (cm⁻¹)N-H Stretch (Tetrazole): ~3100-3000[4]
UV-Vis Spectroscopy λmax (nm)Unsubstituted tetrazoles absorb below 200 nm.[5]

Experimental Protocols

A combination of computational and experimental techniques is employed to elucidate the electronic structure of molecules like this compound. The following sections outline the general methodologies for these key experiments.

Density Functional Theory (DFT) Calculations

Objective: To theoretically model the electronic structure, molecular orbitals, and spectroscopic properties of this compound.

Methodology:

  • Software: Quantum chemistry software packages such as Gaussian, GAMESS, or ORCA are commonly used.[6][7]

  • Model Building: The initial molecular structures of the 1H and 2H tautomers of this compound are built using a molecular editor.[6]

  • Geometry Optimization: The geometries of the tautomers are optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d) or larger.[3][6][7]

  • Property Calculation: Once the geometries are optimized, various electronic properties are calculated. These can include:

    • Molecular orbital energies (HOMO, LUMO).

    • Vertical ionization energies and electron affinities.

    • Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

    • Simulated vibrational frequencies (for comparison with IR and Raman spectra).

    • Simulated NMR chemical shifts.

    • Simulated UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

  • Analysis: The calculated data is then compared with experimental results to validate the theoretical model and provide a detailed assignment of the experimental spectra.[1][3]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To experimentally determine the core-electron binding energies of the constituent atoms in this compound, providing insight into the chemical environment and electronic structure.

Methodology:

  • Sample Preparation: A solid sample of this compound is mounted on a sample holder and introduced into the high-vacuum chamber of the XPS instrument.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα). The X-rays have sufficient energy to eject core-level electrons from the atoms in the sample.

  • Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Binding Energy Calculation: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the energy of the X-ray photons, KE is the measured kinetic energy of the photoelectrons, and Φ is the work function of the spectrometer.

  • Spectral Analysis: The resulting spectrum consists of peaks corresponding to the core-level electrons of each element present. The peak positions (binding energies) are characteristic of the element and its chemical state. High-resolution scans of individual elemental peaks (e.g., C 1s, N 1s) can reveal different chemical environments for the same element within the molecule.

UV-Visible Spectroscopy

Objective: To investigate the electronic transitions between molecular orbitals by measuring the absorption of ultraviolet and visible light.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (one that does not absorb in the region of interest, e.g., ethanol, acetonitrile). The concentration is adjusted to be within the linear range of the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The instrument scans a range of wavelengths (typically from around 200 to 800 nm) and measures the absorbance at each wavelength.

  • Spectral Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to a specific electronic transition. The intensity of the absorption is related to the molar absorptivity (ε), which can be calculated using the Beer-Lambert law (A = εbc).

Experimental and Computational Workflow

The characterization of this compound's electronic structure follows a logical workflow, integrating both experimental and computational approaches for a comprehensive understanding.

Workflow cluster_synthesis Sample Preparation cluster_computational Computational Analysis cluster_experimental Experimental Characterization Synthesis Synthesis/Procurement of this compound Purification Purification and Characterization Synthesis->Purification XPS X-ray Photoelectron Spectroscopy (XPS) Purification->XPS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR DFT DFT Calculations (Geometry Optimization, Electronic Properties) TD_DFT TD-DFT (Simulated UV-Vis Spectra) DFT->TD_DFT DFT->XPS Interpretation DFT->UV_Vis Interpretation DFT->NMR Interpretation DFT->IR Interpretation XPS->DFT Validation UV_Vis->DFT Validation NMR->DFT Validation IR->DFT Validation

References

Solubility and pKa of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

5-Methyltetrazole (CAS No: 4076-36-2) is a heterocyclic organic compound with the molecular formula C₂H₄N₄.[1][2][3][4][5][6] It consists of a five-membered ring of four nitrogen atoms and one carbon atom, with a methyl group attached to the carbon. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and modulate physicochemical properties.[7] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including cephalosporin (B10832234) antibiotics, and is also utilized in the development of agrochemicals and energetic materials.[1][6] Understanding its fundamental physicochemical properties, such as solubility and the acid dissociation constant (pKa), is critical for its application in drug design, formulation, and synthesis.

This technical guide provides a comprehensive overview of the pKa and solubility of this compound, details the experimental protocols for their determination, and presents this information in a format accessible to researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The core physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₂H₄N₄[1][2][3][4][5][6][8]
Molecular Weight 84.08 g/mol [1][2][3][4][5][6][8]
pKa 3.32 (at 25°C)[1][8]
Appearance White to Off-White Solid/Crystal Powder[1][6]
Melting Point 142-146 °C[1][5][8]
Water Solubility Soluble / High Solubility[1][8][9]
Organic Solvent Solubility Soluble in Methanol (B129727), DMSO, Chloroform[1][8]

Experimental Protocols

Accurate determination of pKa and solubility is fundamental for chemical and pharmaceutical development. The following sections detail the standard methodologies for measuring these properties for this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa of this compound is typically determined via potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology: Potentiometric Titration

  • Solution Preparation : A precise amount of this compound is weighed and dissolved in deionized water or a suitable water-cosolvent mixture (e.g., water-methanol) to ensure complete dissolution.[7]

  • Titrant Preparation : A standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared and standardized.[7]

  • Apparatus Setup : A calibrated pH meter with a glass electrode is used to measure the pH of the solution. The titrant is delivered using a calibrated burette. The solution is constantly stirred using a magnetic stirrer to ensure homogeneity.

  • Titration Procedure : The NaOH solution is added to the this compound solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

  • Data Analysis : A titration curve is constructed by plotting the measured pH values against the volume of NaOH added. The equivalence point is identified from the sharpest inflection in the curve. The pKa is then determined as the pH at the half-equivalence point, where exactly half of the this compound has been neutralized.[7]

pKa_Determination_Workflow Workflow for pKa Determination prep Sample Preparation (Dissolve 5-MTZ in solvent) titration Potentiometric Titration (Add standard NaOH titrant) prep->titration Prepared Sample record Data Recording (Measure pH after each addition) titration->record Incremental Titration plot Data Plotting (Generate pH vs. Volume curve) record->plot pH Data analysis Analysis (Find half-equivalence point) plot->analysis Titration Curve result Result pKa = pH at half-equivalence analysis->result Calculation

Workflow for pKa Determination via Potentiometric Titration.
Determination of Solubility

The shake-flask method, also known as the isothermal saturation method, is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Isothermal Saturation (Shake-Flask Method)

  • Sample Preparation : An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed container, such as a glass vial or flask.[7]

  • Equilibration : The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[7]

  • Phase Separation : After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is achieved by filtration through a filter that does not adsorb the compound, or by centrifugation.[7]

  • Quantification : The concentration of this compound in the clear, saturated supernatant is accurately measured using a validated analytical method.[7] High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy are commonly employed for this purpose.[7][10]

  • Calculation : The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.[7]

Solubility_Determination_Workflow Workflow for Solubility Determination mix Mixing (Add excess 5-MTZ to solvent) equilibrate Equilibration (Agitate at constant temp.) mix->equilibrate Suspension separate Phase Separation (Filter or Centrifuge) equilibrate->separate Equilibrated Mixture analyze Analysis of Supernatant (HPLC or UV-Vis) separate->analyze Saturated Solution result Result (Calculate Solubility in mg/mL or mol/L) analyze->result Concentration Data

Workflow for Solubility Determination via Isothermal Saturation.

Conclusion

This compound is a compound of significant interest in pharmaceutical and chemical industries. Its pKa of 3.32 indicates it is a weak acid, a property crucial for its behavior in physiological environments and its use as a carboxylic acid bioisostere. The compound exhibits high solubility in water and is also soluble in common organic solvents like methanol and DMSO, which is an important consideration for reaction conditions and formulation development. The standardized protocols for pKa and solubility determination outlined in this guide provide a reliable framework for researchers to characterize this compound and its derivatives, facilitating its effective application in drug discovery and development.

References

Methodological & Application

5-Methyltetrazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrazole is a nitrogen-rich heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique chemical properties, including its acidic nature comparable to carboxylic acids and its ability to participate in a variety of chemical transformations, make it a valuable synthon in the development of pharmaceuticals, agrochemicals, and energetic materials.[1][2] The tetrazole moiety is a key feature in several marketed drugs, where it often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

I. Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source, typically sodium azide.[5][6] This reaction can be catalyzed by various reagents to improve yields and reaction conditions.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is an environmentally friendly approach utilizing water as the solvent.[7]

Reaction Scheme:

Materials:

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve acetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq) in deionized water.

  • Heat the reaction mixture to reflux and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 3M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂WaterReflux24-48~90[7]
Triethylamine HClTriethylamine1156>98[8][9]
CuSO₄·5H₂ODMSO120295[10]

II. This compound in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals. Its derivatives are integral parts of the final drug structures.

Application Example: Synthesis of Cefazolin (B47455)

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic. The synthesis involves the use of a this compound derivative, specifically 5-mercapto-1-methyltetrazole.[11]

Simplified Synthetic Workflow for Cefazolin using a this compound derivative:

G A 7-ACA (7-aminocephalosporanic acid) C Intermediate A->C Acylation B 1H-Tetrazole-1-acetic acid B->C E Cefazolin C->E Nucleophilic Substitution D 5-Mercapto-1-methyltetrazole D->E

Caption: Simplified workflow for Cefazolin synthesis.

Note: The detailed multi-step synthesis of Cefazolin is complex. The above diagram illustrates the key steps where the tetrazole moiety is introduced. The enzymatic synthesis of cefazolin involves the acylation of 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with an activated form of tetrazolylacetic acid.[12]

III. N-Alkylation of this compound

The nitrogen atoms of the tetrazole ring can be alkylated to produce N1 and N2 substituted isomers. The regioselectivity of this reaction is influenced by the substituent at the C5 position, the alkylating agent, and the reaction conditions.[11]

Protocol 2: N-Alkylation with Benzyl (B1604629) Bromide

This protocol describes a general procedure for the N-alkylation of a 5-substituted tetrazole.

Reaction Scheme:

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue contains a mixture of N1 and N2 alkylated products, which can be separated by column chromatography on silica (B1680970) gel.

Quantitative Data for N-Alkylation of N-Benzoyl-5-(aminomethyl)tetrazole: [1][13]

Alkylating AgentBaseSolventTemperatureTime (h)N1-isomer Yield (%)N2-isomer Yield (%)
Benzyl BromideK₂CO₃AcetonitrileRT24555

IV. This compound in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. 5-Aminotetrazole, a derivative of this compound, is a valuable building block in various MCRs.[10][14]

Logical Relationship in a Three-Component Reaction involving 5-Aminotetrazole:

G cluster_reactants Reactants A 5-Aminotetrazole P Fused Tetrazole Derivative A->P B Aldehyde B->P C β-Ketoester C->P

Caption: Reactants in a Biginelli-type multicomponent reaction.

V. This compound in Click Chemistry

The [3+2] cycloaddition reaction used to synthesize tetrazoles is a classic example of a "click" reaction – a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[15][16][] This makes the synthesis of 5-substituted tetrazoles, including this compound, a robust and reliable process.

Experimental Workflow for a Click Chemistry Synthesis of a 5-Substituted Tetrazole:

G Start Start A Mix Nitrile and Sodium Azide Start->A B Add Catalyst (e.g., ZnBr₂) A->B C Heat to Reflux B->C D Monitor Reaction (TLC) C->D D->C Incomplete E Work-up (Acidification, Extraction) D->E Complete F Purification (Crystallization/Chromatography) E->F End Pure 5-Substituted Tetrazole F->End

Caption: Workflow for tetrazole synthesis via click chemistry.

This compound is a versatile and valuable building block in organic synthesis with wide-ranging applications in pharmaceuticals and materials science. The protocols and data presented here provide a foundation for its use in various synthetic transformations. Its accessibility through robust "click" chemistry and its utility in constructing complex molecular architectures, including through multicomponent reactions, ensure its continued importance in modern chemical research and development.

References

Synthesis of energetic materials using 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of energetic materials is a specialized field with significant safety considerations. Due to the potential for misuse and the inherent dangers associated with these materials, I cannot provide detailed application notes or protocols for their synthesis using 5-Methyltetrazole. The creation and handling of energetic materials require strict adherence to safety protocols and are conducted in highly controlled environments by trained professionals.

Instead, I can offer information on the general chemical properties of this compound and its applications in other areas of research, such as medicinal chemistry, where it is used as a bioisostere for carboxylic acids. I can also provide information on general laboratory safety procedures for handling heterocyclic compounds. This information is for educational purposes and to promote safe laboratory practices.

If you are a researcher with a legitimate need to synthesize energetic materials, please consult specialized literature and safety data sheets (SDS) and ensure you are working in an appropriate facility with the necessary engineering controls and personal protective equipment. Always conduct a thorough risk assessment before beginning any new experiment.

5-Methyltetrazole Derivatives: Applications and Protocols in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of 5-methyltetrazole derivatives in pharmaceutical research. The unique physicochemical properties of the this compound moiety, often acting as a bioisostere for the carboxylic acid group, have established it as a privileged scaffold in medicinal chemistry. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial actions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common and versatile method is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). Below are representative protocols for the synthesis of key this compound intermediates and derivatives.

General Synthesis of 5-Substituted-1H-tetrazoles

A prevalent method for synthesizing 5-substituted-1H-tetrazoles involves the cycloaddition of a nitrile with an azide, often catalyzed by a Lewis acid in an aqueous medium, which is considered an environmentally friendly approach.[1]

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol outlines the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide.

  • Materials: Benzonitrile, Sodium Azide (NaN₃), Triethylamine (B128534) Hydrochloride (TEA·HCl), Toluene.

  • Procedure:

    • In a round-bottom flask, combine benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in dry toluene.

    • Reflux the reaction mixture with stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.[2]

    • The product can be further purified by recrystallization from an appropriate solvent like ethanol (B145695).

Synthesis of 1,5-Disubstituted Tetrazoles

Further functionalization of the tetrazole ring can be achieved through N-alkylation or N-acylation reactions.

Experimental Protocol: Synthesis of 1-Acyl-5-phenyl-1,2,3,4-tetrazoles

This protocol describes the acylation of 5-phenyl-1H-tetrazole.[3]

  • Materials: 5-Phenyl-1,2,3,4-tetrazole, Acylating reagent (e.g., Benzoyl chloride), Sodium bicarbonate solution (10% w/v), Dilute Hydrochloric Acid.

  • Procedure:

    • To a solution of 5-phenyl-1,2,3,4-tetrazole (1 equivalent) in 10% w/v sodium bicarbonate solution, add the acylating reagent (1.1 equivalents) dropwise with vigorous stirring.

    • Continue stirring until the odor of the acylating reagent disappears.

    • Acidify the reaction mixture with dilute hydrochloric acid.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from aqueous ethanol to obtain the pure 1-acyl-5-phenyl-1,2,3,4-tetrazole.[3]

Experimental Workflow: Synthesis of 5-Substituted-1H-Tetrazoles

G General Workflow for Synthesis of 5-Substituted-1H-Tetrazoles cluster_cycloaddition [3+2] Cycloaddition cluster_workup Work-up and Purification Nitrile Organic Nitrile Cycloaddition Reaction Mixture Nitrile->Cycloaddition Azide Sodium Azide Azide->Cycloaddition Catalyst Lewis Acid Catalyst (e.g., ZnBr2) Catalyst->Cycloaddition Solvent Solvent (e.g., Water, Toluene) Solvent->Cycloaddition Reflux Reflux Cycloaddition->Reflux Acidification Acidification Reflux->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure 5-Substituted-1H-Tetrazole Recrystallization->Pure_Product

Caption: A generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.

Anticancer Activity of this compound Derivatives

Numerous this compound derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

Compound ClassCancer Cell LineActivity (IC₅₀ in µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][5]triazine sulfonamides (MM124)HT-29 (Colon)0.22[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][5]triazine sulfonamides (MM125)HT-29 (Colon)0.27[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][5]triazine sulfonamides (MM125)BxPC-3 (Pancreatic)0.21[6]
Isoxazole-Tetrazole HybridOvarian Cancer (SK-OV-3)-65.06 (% Growth)[7][8]
Isoxazole-Tetrazole HybridRenal Cancer (UO-31)-29.69 (% Growth)[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][10]

  • Cell Culture: Culture human cancer cell lines (e.g., HT-29, BxPC-3) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test this compound derivatives in the culture medium.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, a programmed cell death mechanism. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

G Intrinsic Apoptosis Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade Stimuli This compound Derivative Bcl2 Bcl-2 Family (Bax, Bak) Stimuli->Bcl2 Mito Mitochondrion Bcl2->Mito regulates CytoC Cytochrome c (released) Mito->CytoC releases Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Anti-inflammatory Activity of this compound Derivatives

Certain this compound derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro COX-2 inhibitory activity of selected tetrazole derivatives.

Compound ClassEnzymeActivity (IC₅₀ in µM)Reference
1,5-Diaryl-substituted tetrazoleCOX-22.0[11]
5-Substituted 1H-tetrazoleCOX-26[12]
5-Substituted 1H-tetrazoleCOX-27[12]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

  • Materials: Purified COX-1 and COX-2 enzymes, Arachidonic acid (substrate), Test compounds (this compound derivatives), Reference inhibitor (e.g., Celecoxib), Assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

    • In a 96-well plate, pre-incubate the COX enzyme with the test compound or reference inhibitor for a specified time at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate the reaction mixture for a defined period.

    • Terminate the reaction and measure the production of prostaglandins (B1171923) (e.g., PGE₂) using an appropriate method, such as an enzyme immunoassay (EIA).

    • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli trigger signaling cascades that lead to the expression of COX-2, which in turn produces prostaglandins that mediate inflammation. This compound derivatives can interfere with this pathway.

COX-2 Signaling Pathway in Inflammation

G COX-2 Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis and Action Stimuli Cytokines, Growth Factors MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene MAPK->COX2_Gene activates transcription NFkB->COX2_Gene activates transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA transcription COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2_Protein inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Antibacterial Activity of this compound Derivatives

The this compound scaffold is present in a variety of compounds exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected tetrazole derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imide-Tetrazole 1S. aureus (Standard)3.2[13]
Imide-Tetrazole 2S. aureus (Clinical)0.8[10]
Imide-Tetrazole 3E. coli (Standard)3.2[10]
Tetrazole DerivativeE. faecalis1.2[14]
Tetrazole DerivativeS. aureus18.7[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Procedure (Broth Microdilution Method):

    • Dispense serial twofold dilutions of the test this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth).

Experimental Workflow: MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_preparation Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Compound_Prep Serial Dilution of This compound Derivative Plate_Setup Inoculation of Microtiter Plate Compound_Prep->Plate_Setup Inoculum_Prep Preparation of Bacterial Inoculum Inoculum_Prep->Plate_Setup Incubation Incubation (37°C, 18-24h) Plate_Setup->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Value Visual_Inspection->MIC_Determination

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds in pharmaceutical research. Their favorable physicochemical properties and diverse biological activities make them attractive scaffolds for the development of novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and bacterial infections. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new drugs based on the this compound core.

References

Application of 5-Methyltetrazole in Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug discovery, click chemistry reactions have become indispensable tools for their efficiency, selectivity, and biocompatibility. While 5-methyltetrazole itself is not a common direct participant in classic click chemistry reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the tetrazole moiety is central to a powerful bioorthogonal reaction known as "photoclick chemistry." Furthermore, the synthesis of this compound and its derivatives often employs a click-type [3+2] cycloaddition.

This document provides detailed application notes and protocols relevant to the use and synthesis of tetrazoles in the context of click chemistry. It also explores the critical role of this compound as a bioisostere for carboxylic acids in drug design, a primary driver for its interest among medicinal chemists.[1][2]

Section 1: Tetrazole Photoclick Chemistry

The most prominent application of tetrazoles in click chemistry is the photoinduced tetrazole-alkene cycloaddition, a type of bioorthogonal ligation.[3][4] This reaction is not typically performed with this compound due to its weak UV absorbance at relevant wavelengths.[5] Instead, diaryl-substituted tetrazoles are commonly used as they can be activated by UV light to generate a highly reactive nitrile imine intermediate. This intermediate then rapidly and selectively undergoes a [3+2] cycloaddition with an alkene or alkyne to form a stable, often fluorescent, pyrazoline or pyrazole (B372694) product, respectively.[6][7] The reaction is termed "photoclick chemistry" due to its light-dependency and adherence to the principles of click chemistry.[3]

Applications in Biological Research
  • Protein Labeling: Genetically encoding an alkene-containing unnatural amino acid into a protein allows for its specific labeling with a tetrazole-functionalized probe upon photoirradiation.[3]

  • Bioimaging: The fluorogenic nature of the pyrazoline product allows for real-time imaging of biological processes without the need for washing away unreacted fluorescent probes.[7]

  • Hydrogel Formation: Photoclick chemistry can be used to create "smart" hydrogels for 3D cell culture and tissue engineering.[3]

Quantitative Data for Diaryl-Tetrazole Photoclick Reactions

The following table summarizes representative kinetic data and yields for various diaryl-tetrazole photoclick reactions. It is important to note that reaction rates are highly dependent on the substituents of the tetrazole and the nature of the alkene or alkyne.

Tetrazole ReactantAlkene/Alkyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Yield (%)Reference
Diaryl-tetrazole 14-penten-1-ol0.7950[8]
Diaryl-tetrazole 2Bicyclononyne (BCN)~10⁵89[8][9]
Naphthalene-derived tetrazoleMethyl methacrylateNot reported90 (conversion)[10]
Sterically shielded, sulfonated tetrazoleBicyclononyne (BCN)11,400 - 39,200Not reported[11]
Experimental Protocol: General Procedure for Photoinduced Tetrazole-Alkene Cycloaddition

This protocol provides a general method for the photoinduced cycloaddition between a diaryl-tetrazole and an alkene.

Materials:

  • Diaryl-tetrazole derivative (e.g., 2,5-diphenyltetrazole)

  • Alkene-containing substrate (e.g., norbornene, 4-penten-1-ol)

  • Solvent (e.g., Ethyl Acetate (B1210297), 1:1 Acetonitrile (B52724)/PBS buffer)

  • UV lamp (e.g., 302 nm or 365 nm handheld lamp)

  • Quartz reaction vessel

  • Stirring apparatus

  • Analytical tools (TLC, HPLC, LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: In a quartz flask, dissolve the diaryl-tetrazole (0.1 mmol) and the alkene dipolarophile (10 mmol) in the chosen solvent (250 mL).[12]

  • Photoirradiation: While stirring, irradiate the reaction mixture with a UV lamp. The choice of wavelength (302 nm or 365 nm) will depend on the absorbance characteristics of the specific diaryl-tetrazole used.[10][12]

  • Reaction Monitoring: Monitor the disappearance of the starting tetrazole material using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[12]

  • Work-up and Isolation: Once the starting material is consumed, stop the irradiation. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the pyrazoline adduct.[12]

  • Characterization: Confirm the structure of the product using standard analytical methods (¹H NMR, ¹³C NMR, HRMS).

photoclick_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Tetrazole Diaryl-tetrazole Mix Dissolve in Solvent Tetrazole->Mix Alkene Alkene Substrate Alkene->Mix Irradiate UV Irradiation (e.g., 302 nm) Mix->Irradiate Monitor Monitor by TLC/HPLC Irradiate->Monitor Workup Work-up & Purification Monitor->Workup Reaction Complete Characterize Characterization Workup->Characterize Product Pyrazoline Product Characterize->Product

Experimental workflow for photoclick chemistry.

Section 2: Synthesis of this compound via [3+2] Cycloaddition

The synthesis of this compound is efficiently achieved through a [3+2] cycloaddition reaction, a cornerstone of click chemistry, between acetonitrile and an azide (B81097) source.[13] This method is safer and more scalable than older methods that use highly explosive hydrazoic acid.[14]

Experimental Protocol: Zinc-Catalyzed Synthesis of this compound in Water

This protocol is adapted from the work of Demko and Sharpless, providing a safe and environmentally friendly approach.[13]

Materials:

  • Acetonitrile (10 mmol)

  • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

  • Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)

  • Deionized water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, add acetonitrile, sodium azide, zinc bromide, and deionized water.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture to pH 1 with 3M HCl to protonate the tetrazole.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

synthesis_pathway Acetonitrile Acetonitrile Reaction [3+2] Cycloaddition (Reflux) Acetonitrile->Reaction SodiumAzide Sodium Azide SodiumAzide->Reaction ZincBromide Zinc Bromide (Catalyst) ZincBromide->Reaction Water Water (Solvent) Water->Reaction Product This compound Reaction->Product

Synthesis of this compound via cycloaddition.

Section 3: this compound as a Bioisostere in Drug Design

A significant reason for the interest in this compound and other 5-substituted tetrazoles in drug development is their role as bioisosteres of carboxylic acids.[7][15] This means that a tetrazole can often replace a carboxylic acid group in a drug molecule without loss of biological activity, while potentially improving its physicochemical properties.[1]

Comparative Physicochemical Properties

The tetrazole ring delocalizes the negative charge over its aromatic system, which is larger than that of a carboxylate anion.[1] This leads to key differences in properties that are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyCarboxylic Acid5-Substituted TetrazoleRationale for DifferenceReference
Acidity (pKa) ~4-5~4.5-5.5The tetrazole ring is a non-classical isostere of the carboxylic acid group, sharing comparable acidity.[2][2]
Lipophilicity (LogP) LowerHigherThe tetrazole ring is more lipophilic than the carboxylic acid group.[16][16]
Metabolic Stability Susceptible to Phase II metabolism (e.g., glucuronidation)Generally more resistant to metabolismThe tetrazole ring is less prone to common metabolic transformations, often leading to a longer half-life.[2][2]
Membrane Permeability Can be low due to chargeCan be lower than expected due to a larger desolvation penalty.While more lipophilic, the tetrazole's strong hydrogen bonding can hinder membrane passage.[17][17]
Implications for Drug Development

The substitution of a carboxylic acid with a this compound moiety can lead to:

  • Enhanced Metabolic Stability: Increased resistance to metabolic pathways can improve a drug's half-life and bioavailability.[2]

  • Improved Receptor Binding: The different electronic distribution and geometry of the tetrazole can sometimes lead to altered or improved interactions with biological targets.

  • Modified Solubility and Permeability: While often increasing lipophilicity, the impact on permeability must be empirically determined for each compound.[17]

The decision to use a this compound as a carboxylic acid bioisostere should be made on a case-by-case basis, considering the specific goals of the drug design program.

bioisostere_concept cluster_drug Drug Candidate cluster_modification Bioisosteric Replacement cluster_outcomes Potential Outcomes Molecule Lead Compound with Carboxylic Acid Replacement Replace -COOH with this compound Molecule->Replacement ImprovedStability Improved Metabolic Stability Replacement->ImprovedStability AlteredBinding Altered Target Binding Replacement->AlteredBinding ModifiedADME Modified ADME Properties Replacement->ModifiedADME

Concept of bioisosteric replacement.

Conclusion

While this compound is not a direct player in the most common bioorthogonal click reactions, the broader family of tetrazoles is integral to the powerful technique of photoclick chemistry. The synthesis of this compound itself utilizes a click-type cycloaddition, making it a product of this efficient chemical methodology. For drug development professionals, the primary significance of this compound lies in its role as a metabolically stable bioisostere of the carboxylic acid group, offering a valuable strategy for optimizing the pharmacokinetic properties of drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of tetrazoles in their respective fields.

References

Application Note: A Robust Protocol for the [2+3] Cycloaddition Synthesis of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyltetrazole is a key structural motif in medicinal chemistry and materials science, often serving as a bioisosteric replacement for carboxylic acids in drug design, leading to improved metabolic stability and bioavailability. It is also utilized in the development of energetic materials. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) source is the most direct and atom-economical method for the synthesis of 5-substituted-1H-tetrazoles. This application note provides a detailed, optimized protocol for the synthesis of this compound via the [2+3] cycloaddition of acetonitrile (B52724) and sodium azide. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and high-yield procedure.

Reaction Principle

The synthesis proceeds via a formal [2+3] cycloaddition of the azide anion to the carbon-nitrogen triple bond of acetonitrile. The reaction is often facilitated by a catalyst, such as a Lewis acid or a Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide. The subsequent cyclization and protonation yield the stable this compound ring.

Experimental Protocol

This protocol is based on an optimized, zinc-catalyzed reaction in an aqueous medium, which offers advantages in terms of safety and environmental considerations.

Materials and Equipment:

  • Acetonitrile (CH₃CN)

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Sodium hydroxide (B78521) (NaOH), concentrated aqueous solution

  • Hydrochloric acid (HCl), concentrated aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetonitrile, sodium azide, zinc bromide, and deionized water. For optimal results, a molar ratio of acetonitrile to sodium azide of 2:1 has been shown to improve yields[1].

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the low reactivity of the electron-rich acetonitrile, elevated temperatures may be required[1].

  • Work-up - Zinc Salt Precipitation: After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature. Add a concentrated aqueous solution of sodium hydroxide (NaOH) to precipitate zinc hydroxide (Zn(OH)₂).

  • Work-up - Protonation: Filter off the zinc hydroxide precipitate. Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2 to protonate the sodium tetrazolate salt.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate. Due to the high water solubility of this compound, it is crucial to minimize the amount of water used during the workup to ensure efficient extraction[1].

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, if necessary.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions and the catalytic system employed. The following table summarizes yields obtained under various reported conditions.

Catalyst/SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc BromideWaterRefluxN/A90[1]
Triethylamine/Triethylamine HClTriethylamine90-160N/A>95[2][3]
Pyridine HydrochlorideDMF110884-93[4]
Zinc ChlorideWaterN/AN/AHigh[5]
Silica (B1680970) Sulfuric AcidDMFRefluxN/A72-95[6]
Cobalt-Nickel NanocompositeH₂O/EtOH (1:1)600.13-0.73up to 98[7][8]

Visualizations

Reaction Scheme

Reaction_Scheme acetonitrile Acetonitrile (CH₃CN) plus1 + sodium_azide Sodium Azide (NaN₃) arrow [ZnBr₂] H₂O, Reflux sodium_azide->arrow methyltetrazole This compound arrow->methyltetrazole Workflow start Start reactants Combine Acetonitrile, NaN₃, ZnBr₂, H₂O start->reactants reflux Heat to Reflux reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Add NaOH (aq) to Precipitate Zn(OH)₂ cool->precipitate filter1 Filter Precipitate precipitate->filter1 acidify Acidify Filtrate with HCl filter1->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layers extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Recrystallization) concentrate->purify end End purify->end

References

Application Notes and Protocols: 5-Methyltetrazole as a Carboxylic Acid Bioisostere in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic replacement of a carboxylic acid functional group with a 5-substituted-1H-tetrazole is a widely adopted and successful bioisosteric approach. This substitution is predicated on the similar physicochemical properties of the two moieties, particularly their acidity. The 5-methyltetrazole group serves as a non-classical bioisostere of the acetate (B1210297) or a larger carboxylic acid moiety, often leading to significant improvements in a drug candidate's pharmacokinetic profile, such as enhanced metabolic stability and oral bioavailability.[1][2] This document provides a detailed overview of the application of this compound as a carboxylic acid bioisostere, including comparative data, experimental protocols, and visual representations of key concepts.

Physicochemical Properties: A Comparative Analysis

The rationale for using this compound as a bioisostere for a carboxylic acid, such as acetic acid, is rooted in their comparable acidic strengths (pKa) and lipophilicity (logP). Both functional groups are ionized at physiological pH, allowing them to engage in similar ionic interactions with biological targets.[3] However, the subtle differences in their properties can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a summary of the key physicochemical properties of this compound and its carboxylic acid bioisostere, acetic acid.

PropertyThis compoundAcetic AcidImplication in Drug Design
pKa ~5.50[3]~4.76[4][5]Both are acidic and will be predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.
logP -0.974 (Calculated)[6]-0.17 to -0.28[1][5]The tetrazole moiety can increase lipophilicity compared to the corresponding carboxylate anion, which may improve membrane permeability and oral absorption.[7]

Bioisosteric Replacement Workflow

The decision to replace a carboxylic acid with a this compound in a drug discovery program follows a logical workflow aimed at optimizing the lead compound's properties while retaining or improving its biological activity.

G cluster_0 Lead Identification cluster_1 Problem Identification cluster_2 Bioisosteric Replacement Strategy cluster_3 Synthesis and Evaluation cluster_4 Outcome Start Lead Compound with Carboxylic Acid Problems Poor Metabolic Stability? Low Bioavailability? Toxicity Issues? Start->Problems Bioisostere Replace Carboxylic Acid with this compound Problems->Bioisostere Address issues Synthesis Synthesize Tetrazole Analog Bioisostere->Synthesis Evaluation In Vitro & In Vivo Evaluation Synthesis->Evaluation Evaluation->Bioisostere Re-evaluate/Modify Optimized Optimized Lead Compound Evaluation->Optimized Improved Profile

Caption: A workflow for the bioisosteric replacement of a carboxylic acid with this compound.

Case Study: Angiotensin II Receptor Blockers (ARBs)

A prominent example of the successful application of tetrazoles as carboxylic acid bioisosteres is the development of angiotensin II receptor blockers (ARBs), such as Losartan (B1675146), Valsartan (B143634), and Candesartan.[1][2] These drugs are used to treat hypertension and heart failure. The tetrazole moiety in these molecules is crucial for their high-affinity binding to the angiotensin II type 1 (AT1) receptor.[8][9]

Losartan is metabolized in the liver to its active carboxylic acid metabolite, EXP-3174.[10] A comparison of the biological activity of Losartan (with the tetrazole) and EXP-3174 (with a carboxylic acid in place of the alcohol) demonstrates the potent antagonistic effect of both moieties at the AT1 receptor.

CompoundTargetIC50Reference
LosartanAT1 Receptor1.0 x 10⁻⁸ M[4]
EXP-3174 (Carboxylic Acid Metabolite)AT1 Receptor1.1 x 10⁻⁹ M[4]

These data indicate that the active metabolite, EXP-3174, is significantly more potent than the parent drug, Losartan, in inhibiting the specific binding of angiotensin II to the AT1 receptor.[4]

Angiotensin II Receptor Signaling Pathway

ARBs exert their therapeutic effect by blocking the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. This pathway plays a critical role in blood pressure regulation.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Gq Gq Protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction ARB ARBs (e.g., Losartan) ARB->AT1R blocks

Caption: Simplified Angiotensin II signaling pathway and the site of action for ARBs.

Experimental Protocols

Synthesis of a this compound Containing Compound: A Representative Protocol for Valsartan

The following protocol is a representative example for the synthesis of a complex molecule containing a 5-substituted tetrazole, based on published methods for the synthesis of Valsartan.[11][12][13]

References

Application Notes and Protocols: 5-Methyltetrazole in the Preparation of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. The 5-methyltetrazole moiety has emerged as a promising pharmacophore in the design of new antifungal drugs. Its bioisosteric similarity to a carboxylic acid and its metabolic stability make it an attractive component in the synthesis of compounds that can effectively inhibit fungal growth.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antifungal agents incorporating the this compound scaffold. The primary mechanism of action for many of these compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target for many azole and tetrazole-based antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting CYP51, this compound-containing compounds block the conversion of lanosterol to ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2][3]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene synthase SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol synthase FFMAS 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->FFMAS Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol FFMAS->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Azoles Azoles & This compound Derivatives Azoles->Lanosterol

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Inhibition by Azole and this compound Derivatives.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative this compound derivatives against various fungal pathogens.

Table 1: Antifungal Activity of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Compound 3Candida albicans500[4]
Aspergillus niger750[4]
Fluconazole (B54011)Candida albicans-[4]
Aspergillus niger-[4]

Note: Compound 3 is a specific derivative from the cited study. The original paper should be consulted for its exact structure.

Table 2: Antifungal Activity of (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol Derivatives against Fluconazole-Resistant C. auris

CompoundC. auris 789C. auris D12C. auris BS12372Reference
8 0.1250.125<0.0625[1]
15 0.250.5<0.0625[1]
Fluconazole>64>64>64[1]

Note: Compounds 8 and 15 are specific derivatives from the cited study. The original paper should be consulted for their exact structures.

Table 3: Antifungal Activity of a Novel Tetrazole Compound D2

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatusReference
D2 <0.008<0.0082[5]

Note: Compound D2 is a specific derivative from the cited study. The original paper should be consulted for its exact structure.

Experimental Protocols

I. General Synthesis of a this compound Containing Antifungal Agent

This protocol describes a general method for the synthesis of a fluconazole analogue containing a this compound moiety. The synthesis involves the reaction of an epoxide intermediate with this compound.

Synthesis_Workflow A 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone B 2-(2,4-Difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane A->B Reaction with Trimethylsulfoxonium (B8643921) iodide D 2-((5-Methyl-1H-tetrazol-1-yl)methyl)-1-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol B->D Reaction in DMF with K2CO3 C 5-Methyl-1H-tetrazole C->D

Caption: General synthetic workflow for a this compound based antifungal.

Materials:

  • 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone

  • Trimethylsulfoxonium iodide

  • Sodium hydride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 5-Methyl-1H-tetrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of the Epoxide Intermediate:

    • To a solution of trimethylsulfoxonium iodide in dry DMSO, add sodium hydride portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the mixture for 1 hour at room temperature.

    • Add a solution of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in dry DMSO dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the epoxide intermediate.

  • Synthesis of the Final this compound Compound:

    • To a solution of the epoxide intermediate in DMF, add 5-methyl-1H-tetrazole and potassium carbonate.

    • Heat the reaction mixture at 80-90 °C for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the final product by column chromatography or recrystallization.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Antifungal_Testing_Workflow A Prepare fungal inoculum C Inoculate microplate wells A->C B Prepare serial dilutions of test compounds B->C D Incubate plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for in vitro antifungal susceptibility testing.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antifungal drug (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strains on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35 °C.

    • Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of each test compound and the standard drug in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the drug dilutions with the prepared fungal inoculum.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50% for azoles) of fungal growth compared to the growth control.

    • The inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Conclusion

The this compound scaffold represents a valuable building block in the development of novel antifungal agents. The protocols and data presented here provide a framework for the synthesis and evaluation of these compounds. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to develop potent and safe antifungal drugs to combat the growing threat of fungal infections.

References

Application Notes and Protocols for High-Yield 5-Methyltetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyltetrazole is a pivotal heterocyclic compound with significant applications in medicinal chemistry and as an energetic material. It often serves as a bioisostere for carboxylic acids in drug design, enhancing the metabolic stability and cell membrane permeability of drug candidates. This document provides detailed experimental protocols for the high-yield synthesis of this compound, focusing on methods that are efficient, scalable, and utilize readily available starting materials. The protocols are intended for researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of High-Yield Synthesis Methods

The following table summarizes various catalytic systems and reaction conditions for the synthesis of this compound, enabling a comparative assessment of their efficacy.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
1Zinc Bromide (ZnBr₂)Water170Not Specified90%[1][2]
2Triethylamine (B128534) HydrochlorideTriethylamine110-135Not Specified>98%[3][4]
3Cobalt(II) ComplexDMSO11012 h99%[5]
4Various Metal CatalystsDMFNot SpecifiedNot Specifiedup to 99%[1]
5Ammonium ChlorideDMF100-12012-24 hNot Specified[6][7]

Experimental Protocols

Protocol 1: Zinc Bromide Catalyzed Synthesis in Aqueous Medium

This method, adapted from the work of Sharpless et al., presents an environmentally friendly approach by using water as the solvent.[1][2] Due to the elevated temperatures required for the electron-rich acetonitrile (B52724), the reaction must be conducted in a sealed pressure vessel.[1][2]

Materials:

  • Acetonitrile (CH₃CN)

  • Sodium Azide (B81097) (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water (H₂O)

  • Concentrated Sodium Hydroxide (B78521) (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

Equipment:

  • High-pressure reaction vessel (autoclave or pressure tube)

  • Heating mantle with temperature controller and magnetic stirring

  • Standard laboratory glassware for work-up and extraction

Procedure:

  • Reaction Setup: In a high-pressure vessel, combine acetonitrile, sodium azide, and zinc bromide. For optimal yield, a 2:1 molar ratio of nitrile to azide is recommended.[1][2] Add a minimal amount of deionized water to form a slurry.

  • Reaction: Seal the vessel and heat the mixture to 170 °C with vigorous stirring.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a sampling port is available.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any residual pressure and open the vessel.

  • Transfer the reaction mixture to a beaker. Add concentrated aqueous NaOH to precipitate zinc salts as zinc hydroxide (Zn(OH)₂).[1]

  • Filter the mixture to remove the precipitate.

  • Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous solution with concentrated HCl to protonate the sodium tetrazolate, forming this compound.[1]

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. The high water solubility of this compound necessitates minimal use of water during the work-up to ensure efficient extraction.[1][2]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system.

Protocol 2: Trialkylamine Hydrochloride Catalyzed Synthesis

This protocol describes a highly efficient process that results in excellent yields and high purity of this compound using a trialkylamine hydrochloride as a catalyst in a trialkylamine solvent.[3][4]

Materials:

  • Acetonitrile (CH₃CN)

  • Sodium Azide (NaN₃) or Ammonium Azide

  • Triethylamine

  • Triethylamine Hydrochloride

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend sodium azide in triethylamine. Add acetonitrile and triethylamine hydrochloride. The reactants are typically used in equimolar ratios, though a slight excess of the azide (2-12 mol-%) can be employed.[3]

  • Reaction: Heat the reaction mixture to a temperature between 110-135 °C with efficient stirring.[3] The reaction is typically carried out until completion, which can be monitored by TLC.

  • Work-up: Upon completion, the trialkylamine solvent is removed. If an alkali azide was used, the initially formed alkali salt of this compound can be processed.[3]

  • Isolation: The product is isolated by acidification of the corresponding salt followed by extraction with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization to obtain this compound with purity exceeding 98%.[3][4]

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Acetonitrile & Sodium Azide Catalyst Catalyst (e.g., ZnBr2) Solvent Solvent (e.g., Water) Heating Heating under Pressure (e.g., 170°C) Solvent->Heating Cooling Cooling Heating->Cooling Precipitation Precipitation of Catalyst Cooling->Precipitation Acidification Acidification with HCl Precipitation->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying & Concentration Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product High-Purity This compound Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

G cluster_product Product acetonitrile Acetonitrile (CH₃CN) plus + sodium_azide Sodium Azide (NaN₃) methyltetrazole This compound sodium_azide->methyltetrazole [3+2] Cycloaddition Catalyst (e.g., ZnBr₂) Heat (Δ)

Caption: [3+2] Cycloaddition reaction for this compound synthesis.

Safety Precautions

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) must be worn. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

  • High-Pressure Reactions: When conducting reactions at elevated temperatures and pressures, always use a certified and properly maintained autoclave or pressure vessel. Ensure the vessel is not filled beyond its recommended capacity and use a blast shield.

  • Acid/Base Handling: Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with care and appropriate personal protective equipment. Always add acid to water, not the other way around.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 5-Methyltetrazole. Detailed protocols and data interpretation are included to assist in the structural elucidation, purity assessment, and quality control of this important heterocyclic compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Data Presentation: NMR Spectral Data

TechniqueNucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR¹H~2.5Singlet-CH₃
¹H NMR¹H~15-16Broad Singlet-NH (tetrazole ring)
¹³C NMR¹³C~10-12Quartet-CH₃
¹³C NMR¹³C~150-155SingletC5 of tetrazole ring

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

  • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in DMSO-d6 add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_h1 Acquire 1H Spectrum transfer->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 process_data Fourier Transform, Phase & Baseline Correction acquire_c13->process_data analyze Peak Integration & Chemical Shift Analysis process_data->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths.

Data Presentation: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium, BroadN-H Stretch (tetrazole ring)
~2950-2850MediumC-H Stretch (methyl group)
~1550MediumC=N Stretch (tetrazole ring)
~1460MediumN=N Stretch (tetrazole ring)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an FTIR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the this compound sample with approximately 100 mg of dry KBr powder in an agate mortar.

  • Transfer the finely ground powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Diagram: FTIR Spectroscopy Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind 1-2 mg sample with ~100 mg KBr press Press into a transparent pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process_data Ratio Sample to Background sample_spec->process_data analyze Identify Characteristic Absorption Bands process_data->analyze

FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of this compound through ionization and fragmentation.

Data Presentation: Mass Spectrometry Data

m/zRelative IntensityAssignment
84High[M]⁺ (Molecular Ion)
56Medium[M - N₂]⁺
41High[M - HN₃]⁺
28Medium[N₂]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., Methanol or Acetonitrile)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Set up the GC-MS instrument with an appropriate GC column (e.g., a non-polar column like DB-5ms) and temperature program.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on the GC column.

  • The separated components elute from the column and enter the MS ion source.

  • In the EI source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z). 8

Application Notes and Protocols: 5-Methyltetrazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrazole is a versatile nitrogen-rich heterocyclic compound that has garnered significant interest in coordination chemistry. Its tetrazolate anion can coordinate to metal centers through one or more of its nitrogen atoms, acting as a monodentate or a bridging ligand. This flexibility allows for the construction of a diverse range of coordination complexes with varied structures and applications. These applications span from energetic materials to potential therapeutic agents and catalysts. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its coordination complexes.

Applications of this compound in Coordination Chemistry

The coordination chemistry of this compound is rich and varied, with applications in several key areas of research and development.

Energetic Materials

This compound and its derivatives are nitrogen-rich, making them suitable ligands for the development of energetic coordination compounds, which are being explored as alternatives to traditional primary explosives like lead azide (B81097). By coordinating with transition metals such as manganese(II), iron(II), and copper(II), the resulting complexes can exhibit high thermal stability and controlled energetic performance. The decomposition of these materials often releases large volumes of nitrogen gas, a relatively inert and environmentally benign product.

Anticancer Agents

Recent studies have highlighted the potential of this compound coordination complexes as anticancer agents. In particular, copper(II) complexes incorporating this compound and other ligands, such as 2,2′-bipyridine or 1,10-phenanthroline, have demonstrated significant cytotoxic activity against various cancer cell lines. These complexes have been shown to induce apoptosis in cancer cells, in some cases with efficacy exceeding that of the established anticancer drug cisplatin. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death, without the generation of reactive oxygen species (ROS).

Catalysis

While the catalytic applications of this compound complexes are still an emerging field, related tetrazole-based coordination compounds have shown promise in various catalytic transformations. Molybdenum(VI) complexes with tetrazole-derived ligands, for instance, have been successfully employed as catalysts for the epoxidation of olefins, including bio-olefins. This suggests that this compound complexes could also be designed to catalyze a range of organic reactions, such as oxidations and carbon-carbon bond formations.

Metal-Organic Frameworks (MOFs)

The ability of the 5-methyltetrazolate anion to act as a bridging ligand makes it a suitable component for the construction of metal-organic frameworks (MOFs). These porous crystalline materials have applications in gas storage, separation, and catalysis. A tetrazole-based MOF, [Cu(Metet)]n (where MetetH = 5-methyl-1H-tetrazole), has been prepared and characterized, demonstrating the potential of this compound in the design of novel porous materials.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a common method for the synthesis of this compound via a [2+3] cycloaddition reaction.

Materials:

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Deionized water

  • 30% Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine acetonitrile, sodium azide, zinc chloride, and deionized water.

  • Heat the reaction mixture to 55-105 °C and stir under normal pressure for 75-85 hours.

  • Cool the reaction mixture to below 10 °C.

  • Slowly add 30% sodium hydroxide solution while maintaining the temperature below 40 °C.

  • Continue stirring for 5 hours.

  • Carefully add concentrated hydrochloric acid to adjust the pH to 2-6, keeping the temperature below 50 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Collect the organic layer and remove the solvent under reduced pressure.

  • Cool the concentrated solution to below 10 °C to crystallize the product.

  • Collect the solid by suction filtration, wash with cold water, and dry in an oven to obtain this compound.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis of this compound start Combine Acetonitrile, NaN₃, ZnCl₂, and Water heat Heat and Stir (55-105°C, 75-85h) start->heat cool1 Cool to <10°C heat->cool1 add_naoh Add 30% NaOH (<40°C) cool1->add_naoh stir Stir for 5h add_naoh->stir add_hcl Add conc. HCl (pH 2-6, <50°C) stir->add_hcl extract Extract with Ethyl Acetate add_hcl->extract concentrate Concentrate Organic Layer extract->concentrate crystallize Crystallize at <10°C concentrate->crystallize filter_dry Filter and Dry crystallize->filter_dry end This compound Product filter_dry->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Copper(II)-5-Methyltetrazole-Bipyridine Complex

This protocol details the synthesis of a representative binuclear copper(II) complex with this compound and 2,2'-bipyridine (B1663995), based on reported procedures.

Materials:

  • This compound (HL)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 2,2'-Bipyridine (bipy)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound in a minimal amount of water containing one equivalent of sodium hydroxide to form the sodium 5-methyltetrazolate solution.

  • In a separate flask, dissolve copper(II) chloride dihydrate and 2,2'-bipyridine in ethanol.

  • Slowly add the aqueous solution of sodium 5-methyltetrazolate to the ethanolic solution of the copper(II)-bipyridine complex with stirring.

  • A precipitate will form. Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over silica (B1680970) gel.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the complex in a suitable solvent mixture (e.g., ethanol/water).

Workflow for the Synthesis of a Copper(II) Complex:

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-methyltetrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source, typically sodium azide (NaN₃).[1][2] This reaction is generally catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium (B1175870) chloride or triethylamine (B128534) hydrochloride) to activate the nitrile group toward nucleophilic attack by the azide ion.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions include:

  • Formation of hydrazoic acid (HN₃): This is a critical safety concern as hydrazoic acid is highly toxic and explosive. It can form when sodium azide is in an acidic environment.[3][4]

  • Hydrolysis of acetonitrile: The nitrile starting material can hydrolyze to form acetamide (B32628) or acetic acid, particularly in the presence of water.[3]

  • Incomplete reaction: Unreacted acetonitrile can remain in the reaction mixture, leading to lower yields and purification challenges.

  • Formation of hazardous by-products: Inadequate yields can result in the formation of by-products that may be prone to decomposition.[5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, should be used to separate the more polar this compound product from the less polar acetonitrile starting material. The disappearance of the starting material spot on the TLC plate indicates the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Q4: What are the key safety precautions for synthesizing this compound?

Given the use of sodium azide and the potential formation of hydrazoic acid, strict safety measures are essential:

  • Always handle sodium azide with care, avoiding contact with acids, as this can generate toxic and explosive hydrazoic acid.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Quench any residual azide in the reaction waste stream before disposal. A common method is the addition of sodium nitrite (B80452) under acidic conditions to decompose the azide into nitrogen gas and nitrous oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst (e.g., hydrated zinc chloride).Use anhydrous zinc chloride and ensure it has been stored properly. For amine salt catalysts, ensure they are dry.[6]
Insufficient reaction temperature or time.Monitor the reaction by TLC. If it is proceeding slowly, consider gradually increasing the temperature or extending the reaction time.[6]
Presence of moisture leading to nitrile hydrolysis.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[3][6]
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents have limited solubility.
Formation of a White, Water-Soluble Impurity Hydrolysis of acetonitrile to acetamide or acetic acid.Use anhydrous solvents and minimize reaction time. During workup, acidification will precipitate the tetrazole product, while the more polar amide or acid may remain in the aqueous phase.[3]
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexane (B92381) and ethyl acetate is a good starting point.[6]
The compound has a low melting point or is too soluble in the recrystallization solvent.For recrystallization, ensure the correct solvent is chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. If the product "oils out," consider using a different solvent or a solvent mixture.[7]
Multiple Unidentified Spots on TLC Decomposition of starting materials or product due to harsh reaction conditions (e.g., excessively high temperature).Reduce the reaction temperature and monitor for byproduct formation.
Impure starting materials.Ensure the purity of the acetonitrile and sodium azide before starting the reaction.

Quantitative Data Presentation

The choice of catalyst significantly impacts the yield and purity of this compound. Below is a summary of reported yields for different catalytic systems.

Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Reference
Triethylamine HydrochlorideTriethylamine110-135Not Specified>98[5]
Zinc Bromide (ZnBr₂)WaterReflux (~100)12-24Up to 90[2]
Ammonium Chloride (NH₄Cl)DMF100-12012-24Good to Excellent[6]
Various (NiFe₂O₄, Cu(II)-NaY zeolite, etc.)DMFNot SpecifiedNot SpecifiedUp to 99[1]

Experimental Protocols

Method 1: Synthesis of this compound using Zinc Bromide in Water

This protocol is adapted from the environmentally friendly method developed by Sharpless and co-workers.[1]

Materials:

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonitrile (2 equivalents) and sodium azide (1 equivalent).

  • Add deionized water to dissolve the reagents.

  • Add zinc bromide (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • To minimize the amount of water during workup, add concentrated aqueous NaOH to precipitate zinc as Zn(OH)₂.

  • Filter off the precipitate.

  • Acidify the filtrate with concentrated aqueous HCl to protonate the sodium tetrazolate, causing the this compound to precipitate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: Synthesis of this compound using Triethylamine Hydrochloride in Toluene (B28343)

This protocol is based on a high-yield patented process.[5]

Materials:

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride

  • Toluene

  • 36 wt% Hydrochloric acid (HCl)

Procedure:

  • In a flask equipped with a reflux condenser, thermometer, and stirrer, place acetonitrile (1 equivalent), sodium azide (1.3 equivalents), and triethylamine hydrochloride (1.3 equivalents).

  • Add toluene as the solvent.

  • Heat the mixture with stirring to a temperature of 95-100°C and maintain for approximately 7 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to separate the layers.

  • To the aqueous layer, add 36 wt% hydrochloric acid to precipitate the 5-phenyl-1H-tetrazole.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Acetonitrile, Sodium Azide, and Catalyst in Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Reaction Work-up (Cooling, pH Adjustment) reaction->workup isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield of this compound check_reaction Is the reaction going to completion? (Check TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp check_catalyst Check catalyst activity/amount incomplete->check_catalyst check_moisture Ensure anhydrous conditions incomplete->check_moisture workup_issue Investigate work-up procedure complete->workup_issue solubility_issue Is the product soluble in the aqueous phase? workup_issue->solubility_issue saturate_extract Saturate aqueous layer with salt and re-extract solubility_issue->saturate_extract Yes purification_loss Check for losses during purification solubility_issue->purification_loss No

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Reaction and Side Reactions Pathway

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions acetonitrile Acetonitrile activated_nitrile Activated Nitrile Intermediate acetonitrile->activated_nitrile + Catalyst acetamide Acetamide/Acetic Acid acetonitrile->acetamide + H2O sodium_azide Sodium Azide hydrazoic_acid Hydrazoic Acid (HN3) sodium_azide->hydrazoic_acid + Acid (H+) catalyst Catalyst (e.g., ZnCl2, NH4Cl) methyltetrazole This compound activated_nitrile->methyltetrazole + Sodium Azide

Caption: The main reaction pathway for this compound synthesis and key side reactions.

References

Technical Support Center: Purification of Crude 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Methyltetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present. For many 5-substituted-1H-tetrazoles, a simple acid-base extraction followed by recrystallization is often sufficient to obtain a pure product.[1]

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as acetonitrile (B52724) and sodium azide, as well as side products from the synthesis. Other potential impurities could be isomers or related tetrazole derivatives formed during the reaction. The presence of these impurities can be detected by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Several solvents and solvent systems have been reported for the recrystallization of this compound and its derivatives. A mixture of acetone (B3395972) and n-hexane has been used effectively.[2] Another documented method involves azeotropic dehydration with isobutanol.[3] Due to its high water solubility, minimizing water content during workup is crucial.[2] A solvent screening is always recommended to find the optimal solvent or solvent mixture that provides high solubility at elevated temperatures and low solubility at room temperature.

Q4: What are the suggested starting conditions for column chromatography purification of this compound?

A4: For silica (B1680970) gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like dichloromethane (B109758) and a polar solvent like methanol (B129727). The polarity of the eluent can be gradually increased to achieve optimal separation. For some tetrazole derivatives, a mixture of dichloromethane, methanol, and a small amount of triethylamine (B128534) (e.g., 9:1:0.1 v/v/v) can be used to reduce tailing on the silica gel.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
No crystals form upon cooling. The solution is not supersaturated; the compound is too soluble in the chosen solvent, or too much solvent was used.- Concentrate the solution by evaporating some of the solvent.- Add a small seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[4]
"Oiling out" instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound, or the compound is insoluble in the hot solvent.- Use a different solvent with a lower boiling point.- Employ a solvent mixture. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, followed by cooling.[4]
Low recovery of purified product. The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a longer period or to a lower temperature to maximize crystal formation.- Consider a different solvent in which the compound is less soluble at room temperature.[4]
Colored impurities remain in the crystals. The colored impurity has similar solubility characteristics to this compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product.- A second recrystallization may be necessary.[4]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of this compound from impurities. The polarity of the eluent is too high or too low.- Optimize the mobile phase composition using TLC analysis first. Aim for an Rf value of 0.2-0.4 for this compound.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4]
This compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing a higher concentration of methanol might be necessary.[4]
Cracking of the silica gel bed. Improper packing of the column or allowing the column to run dry.- Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel.[4]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityReported YieldAdvantagesDisadvantages
Recrystallization >98%[3]52% (for a derivative)[2]Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound has some solubility in the cold solvent. May not be effective for removing impurities with similar solubility.
Column Chromatography HighVariableCan separate complex mixtures and impurities with similar properties.More time-consuming, requires larger volumes of solvent, and is more expensive than recrystallization.
Acid-Base Extraction Good>95% (in synthesis)[3]Effective for separating acidic or basic compounds from neutral impurities.Requires the compound to have acidic or basic properties and may involve multiple extraction steps.
Aqueous Phase Synthesis & Extraction 99.52% - 99.57% (by HPLC)[5]~60-65%Can provide high purity directly from the reaction mixture.Involves specific reaction and workup conditions that may not be universally applicable.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Acetone/n-Hexane)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add n-hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., dichloromethane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the collected fractions using TLC to identify those containing the pure this compound.

  • Product Recovery: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of a weak base (e.g., sodium bicarbonate). Shake the funnel vigorously, venting frequently. The deprotonated this compound salt will move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Re-extraction: Extract the organic layer again with the aqueous base to ensure complete recovery of the product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the solution is acidic (check with pH paper). The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Mandatory Visualizations

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool filtrate filter_wash Vacuum Filtration & Washing cool->filter_wash pure Pure this compound filter_wash->pure crystals

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude This compound load Load Sample onto Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine pure evaporate Evaporate Solvent combine->evaporate end Pure This compound evaporate->end

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography no_crystals No Crystals recrystallization->no_crystals Yes oiling_out Oiling Out recrystallization->oiling_out Yes poor_separation Poor Separation chromatography->poor_separation Yes no_elution No Elution chromatography->no_elution Yes

Caption: A logical decision tree for troubleshooting purification issues.

References

Technical Support Center: Overcoming Low Reactivity of Nitriles in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of nitriles in 5-substituted-1H-tetrazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues, detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses common problems faced during tetrazole synthesis from nitriles.

Question 1: I am observing low or no conversion of my nitrile to the desired tetrazole. What are the common causes and how can I resolve this?

Answer:

Low or no conversion in tetrazole synthesis is a frequent issue that often stems from several key factors related to the inherent low reactivity of the nitrile group. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide (B81097) is often sluggish without an activator. The nitrile group's electrophilicity needs to be enhanced to react efficiently with the azide nucleophile.[1]

    • Solution: Employ a catalyst to activate the nitrile. Lewis acids such as zinc salts (e.g., ZnCl₂, ZnBr₂) or aluminum salts (e.g., AlCl₃) are commonly used.[1][2][3] Brønsted acids like ammonium (B1175870) chloride can also be effective.[1][4] The catalyst coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the azide attack.[3][5]

  • Sub-optimal Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.[1]

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC is crucial to find the optimal temperature that promotes the reaction without degrading the starting materials or products.[3] For thermally sensitive substrates, consider alternative activation methods.

  • Inappropriate Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction, especially at higher temperatures.[1]

    • Solution: High-boiling polar aprotic solvents like DMF and DMSO are generally effective for this reaction.[1][3] For certain catalytic systems, such as those using zinc salts, water can be an excellent and environmentally friendly solvent choice.[2][6]

  • Deactivated or Sterically Hindered Nitrile Substrate: The electronic nature and steric environment of the nitrile are important. Electron-donating groups on the nitrile substrate can decrease its reactivity, while bulky substituents can hinder the approach of the azide.[1][3]

    • Solution: For these challenging substrates, more forcing conditions may be necessary. This includes using a stronger Lewis acid, higher reaction temperatures, or employing microwave irradiation, which can significantly enhance reaction rates.

Question 2: My reaction is very slow, requiring long reaction times. How can I accelerate the conversion?

Answer:

Long reaction times are a common drawback in tetrazole synthesis.[1] Here are several methods to increase the reaction rate:

  • Increase the Reaction Temperature: This is often the most direct way to speed up a reaction. However, it should be done cautiously to avoid decomposition.[1]

  • Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for accelerating tetrazole formation. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[2]

  • Optimize the Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate. Experimenting with different Lewis acids (e.g., ZnBr₂, AlCl₃) or Brønsted acids can lead to faster conversions.[3][5] In some cases, specialized catalyst systems, like the in situ generation of a highly reactive organocatalyst from AlCl₃ and N-methyl-2-pyrrolidone (NMP), can provide remarkable rate enhancements.[7]

Question 3: I am observing a significant amount of a carboxamide side product. How can I prevent this?

Answer:

The formation of a carboxamide is a common side reaction resulting from the hydration of the nitrile starting material. This is particularly prevalent when using certain Lewis acid catalysts in the presence of water.

  • Solution:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions if you are using a water-sensitive Lewis acid.

    • Alternative Catalysts: Consider using a Brønsted acid catalyst like triethylamine (B128534) hydrochloride (Et₃N·HCl) or ammonium chloride (NH₄Cl), which are less likely to promote nitrile hydration.[1][8]

    • Water as the Solvent: Interestingly, when using zinc salts as catalysts, conducting the reaction in water can be highly effective and minimizes the formation of hydrazoic acid, enhancing safety.[6] The reaction conditions in this system are optimized to favor the tetrazole formation over nitrile hydration.

Frequently Asked Questions (FAQs)

Q1: Why are nitriles often unreactive in tetrazole synthesis?

A1: The carbon atom of the nitrile group (C≡N) is not sufficiently electrophilic to readily react with the azide anion (N₃⁻), which is a relatively weak nucleophile. The [3+2] cycloaddition reaction, therefore, has a high activation energy barrier. To overcome this, the nitrile must be "activated" to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide.[1][5]

Q2: What is the role of a catalyst in the nitrile-azide cycloaddition?

A2: Catalysts, particularly Lewis acids, play a crucial role by coordinating to the lone pair of electrons on the nitrile's nitrogen atom.[3] This coordination withdraws electron density from the C≡N triple bond, making the carbon atom more electron-deficient and thus more electrophilic. This activation lowers the overall activation energy of the reaction, allowing the cycloaddition to proceed under milder conditions and at a faster rate.[3][5] Brønsted acids are also thought to activate the nitrile through protonation.[4][5]

Q3: What are the advantages of using microwave-assisted synthesis for tetrazoles?

A3: Microwave-assisted synthesis offers several significant advantages over conventional heating methods:[3]

  • Drastic Reduction in Reaction Time: Reactions that might take several hours or even days with conventional heating can often be completed in a matter of minutes.[8][9]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[8]

  • Cleaner Reactions: Shorter reaction times at high temperatures can minimize the formation of byproducts, resulting in a cleaner reaction profile.[3]

Q4: Are there safer alternatives to using sodium azide?

A4: While sodium azide is the most common azide source, concerns about its toxicity and the potential formation of explosive hydrazoic acid (HN₃) are valid.[10] Some alternative, safer azide sources that can be generated in situ or are less hazardous include:

  • Trimethylsilyl azide (TMSN₃): This is a common reagent in organic synthesis, though it should still be handled with care.

  • Diphenyl phosphorazidate (DPPA): This can be used in reactions with aldoximes to form tetrazoles.[2]

  • In situ generation of HN₃: Some methods generate the required hydrazoic acid in small, controlled amounts during the reaction, minimizing the risk associated with handling larger quantities.

It is crucial to note that all azide compounds should be handled with extreme caution in a well-ventilated fume hood, and appropriate safety protocols must be followed.[4]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 5-phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂Water12012-24High[1]
Et₃N·HClDMF130 (MW)293[8]
NH₄ClDMF110Several~22 (lab scale)[4]
Silica Sulfuric AcidDMFReflux-72-95[10]
Co(II) complexDMSO1101299[11]
Py·HClDMF110884[12]

Table 2: Effect of Reaction Conditions on the Synthesis of Various 5-substituted-1H-tetrazoles

Nitrile SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
Aromatic NitrilesZn(II) saltsWater~100-High[2][6]
Aliphatic NitrilesZn(II) saltsWater~100-High[2][6]
Ester-containing NitrilesEt₃N·HClDMF130 (MW)2High[8]
Sterically Hindered NitrilesEt₃N·HClNitrobenzene(MW)ShortHigh[2]
Electron-rich NitrilesNaN₃ (no catalyst)NMP:H₂O (9:1)190 (Flow)30 minModerate Conversion[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles [8]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the nitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq) in dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130 °C for 2 hours.

  • Work-up and Isolation: After the reaction vessel has cooled to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to pH ~2 with hydrochloric acid (HCl). The tetrazole product will typically precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it to obtain the 5-substituted-1H-tetrazole.

Protocol 2: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles in Water [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (1.0 eq), sodium azide (NaN₃, 1.5-3.0 eq), and zinc bromide (ZnBr₂, 0.5-1.0 eq).

  • Solvent Addition: Add water as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of approximately 2 with hydrochloric acid (HCl) in a fume hood. This step protonates the tetrazole and may generate some hydrazoic acid.

  • Isolation: The product will often precipitate upon acidification. If it does not, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Combine Nitrile, Azide Source, and Catalyst solvent Add Solvent (e.g., DMF, Water) start->solvent heat Apply Energy (Conventional Heat or Microwave) solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete acidify Acidify to pH ~2 cool->acidify precipitate Precipitation/Extraction acidify->precipitate isolate Isolate Product (Filtration) precipitate->isolate end end isolate->end Purified Tetrazole

Caption: A generalized experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.

troubleshooting_logic start Low/No Product Yield cause1 Insufficient Nitrile Activation? start->cause1 cause2 Sub-optimal Temperature? start->cause2 cause3 Poor Solvent Choice? start->cause3 cause4 Deactivated/Hindered Nitrile? start->cause4 solution1 Add/Optimize Catalyst (Lewis/Brønsted Acid) cause1->solution1 solution2 Increase Temperature/Use Microwave cause2->solution2 solution3 Switch to Polar Aprotic Solvent (DMF, DMSO) or Water cause3->solution3 solution4 Use Forcing Conditions (Stronger Catalyst, Higher Temp, MW) cause4->solution4 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

Caption: A troubleshooting guide for low-yield tetrazole synthesis from nitriles.

reaction_mechanism reactants Nitrile (R-C≡N) + Azide (N₃⁻) activated_nitrile Activated Nitrile R-C≡N---Lewis Acid reactants->activated_nitrile reactants->activated_nitrile + Azide (N₃⁻) catalyst Lewis Acid (e.g., Zn²⁺) catalyst->activated_nitrile imidoyl_azide Imidoyl Azide Intermediate activated_nitrile->imidoyl_azide Nucleophilic Attack tetrazole_anion Tetrazolate Anion imidoyl_azide->tetrazole_anion Cyclization product 5-Substituted-1H-tetrazole tetrazole_anion->product Protonation (H⁺)

Caption: A simplified signaling pathway for the Lewis acid-catalyzed synthesis of tetrazoles.

References

Catalyst selection for optimizing 5-Methyltetrazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methyltetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from acetonitrile (B52724) and sodium azide (B81097).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Nitrile Substrate: Acetonitrile can be unreactive without proper activation.[1]- Increase the reaction temperature. - Employ an effective catalyst, such as a Lewis acid (e.g., ZnCl₂, ZnBr₂) or a Brønsted acid (e.g., ammonium (B1175870) chloride), to activate the nitrile group.[1][2][3]
Inefficient Catalyst: The chosen catalyst may be unsuitable for the reaction conditions or may have deactivated.- Screen different catalysts. Zinc salts are commonly effective for this transformation.[2][4] - Ensure the catalyst is anhydrous and has been stored correctly. For instance, use anhydrous zinc chloride for zinc-catalyzed reactions.[2]
Inappropriate Solvent: The solvent may not be optimal for dissolving the reactants or for the reaction mechanism.- Use a high-boiling polar aprotic solvent like DMF or DMSO.[1][3] - For a greener approach, consider using water, which can be highly effective with a suitable catalyst like zinc salts.[1][4]
Presence of Moisture: Water can hydrolyze the nitrile to the corresponding amide, especially in the presence of Lewis acids.[5]- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions.[2]- Monitor the reaction progress using TLC. - If the reaction is slow, consider increasing the temperature or prolonging the reaction time.[2]
Formation of Side Products (e.g., Amide) Hydrolysis of Nitrile: Presence of water in the reaction mixture can lead to the formation of acetamide.[5]- Use anhydrous solvents and reagents.[2][5] - Minimize exposure to atmospheric moisture by running the reaction under an inert atmosphere.[5]
Difficulty in Product Isolation/Purification High Water Solubility of Product: this compound has significant solubility in water, which can lead to low recovery during aqueous workup.[4]- Saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ before extraction with an organic solvent.[2] - Minimize the amount of water used during the workup.[4]
Formation of Difficult-to-Remove Impurities: Side reactions can lead to impurities that are challenging to separate from the desired product.- Optimize reaction conditions to minimize side reactions. - Consider purification by column chromatography or recrystallization from a suitable solvent system.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the [3+2] cycloaddition of acetonitrile with an azide source, typically sodium azide, often facilitated by a catalyst.[4][6]

Q2: Why is a catalyst often required for the synthesis of this compound?

A2: The nitrile group in acetonitrile is not sufficiently electrophilic to react readily with the azide nucleophile. Catalysts, particularly Lewis acids like zinc salts, activate the nitrile by coordinating to the nitrogen atom, thus lowering the activation energy for the nucleophilic attack by the azide ion.[1][7][8]

Q3: Can I use a different catalyst besides zinc salts?

A3: Yes, several other catalysts can be used. These include other Lewis acids (e.g., AlCl₃), Brønsted acids (e.g., ammonium chloride), copper salts (e.g., CuSO₄·5H₂O), and various nanocatalysts.[3][6][9] The choice of catalyst can affect reaction time, temperature, and yield.[2]

Q4: What are the primary safety precautions I should take during this synthesis?

A4: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and do not use metal spatulas for handling. The reaction of sodium azide with acid generates hydrazoic acid (HN₃), which is highly toxic and explosive. All manipulations involving azides and the acidification step should be performed in a well-ventilated fume hood.[10]

Q5: My reaction seems to have stalled, with starting material still present after a prolonged time. What should I do?

A5: Stalling can be due to an inactive catalyst or insufficient reaction temperature. You can try cautiously increasing the reaction temperature in increments. Alternatively, adding a fresh portion of the catalyst and/or sodium azide might help to drive the reaction to completion.[5]

Data Presentation

Comparison of Catalysts for this compound Synthesis
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
ZnBr₂Water170-90[4]
ZnCl₂Water55-10585>99[11]
Triethylamine hydrochlorideTriethylamine90-1606>98[12][13]
Ammonium ChlorideDMF100-1202-24High[2]
[Cu(phen)(PPh₃)₂]NO₃H₂O-IPA1000.595[14]
Fe₃O₄-adenine-ZnPEG1201.396[15]

Experimental Protocols

Protocol 1: Zinc Chloride Catalyzed Synthesis in Water

This protocol is adapted from a green synthesis approach for 5-substituted tetrazoles.[4][11]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium azide, zinc chloride, acetonitrile, and deionized water.

  • Heat the reaction mixture to 55-105 °C and stir for approximately 85 hours.[11]

  • Cool the reaction mixture to below 10 °C.

  • Slowly add 30% sodium hydroxide solution, maintaining the temperature below 40 °C, and continue stirring for 5 hours.

  • Carefully add concentrated hydrochloric acid to adjust the pH to 2-6, keeping the temperature below 50 °C.

  • Extract the product with ethyl acetate.

  • The organic layer is then concentrated, and the crude product is isolated by filtration and dried to yield this compound.

Protocol 2: Ammonium Chloride Catalyzed Synthesis in DMF

This protocol is a common method for the synthesis of 5-substituted tetrazoles.[2][10]

Materials:

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, combine acetonitrile, sodium azide, and ammonium chloride in anhydrous DMF.[2]

  • Heat the mixture to 100-120 °C and stir.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-24 hours), cool the reaction mixture to room temperature.[2]

  • Pour the cooled mixture into acidified water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Mandatory Visualization

Catalytic Cycle of Lewis Acid-Catalyzed this compound Formation

Catalytic_Cycle Catalytic Cycle of Lewis Acid-Catalyzed this compound Formation Catalyst Lewis Acid (e.g., Zn²⁺) ActivatedComplex Activated Nitrile-Catalyst Complex Catalyst->ActivatedComplex Coordination Acetonitrile Acetonitrile (CH₃CN) Acetonitrile->ActivatedComplex AzideAttack Nucleophilic Attack by Azide ActivatedComplex->AzideAttack Activation SodiumAzide Sodium Azide (NaN₃) SodiumAzide->AzideAttack Intermediate Zinc-Tetrazolide Intermediate AzideAttack->Intermediate Cyclization Protonation Protonation (H⁺ from workup) Intermediate->Protonation Product This compound Protonation->Product RegeneratedCatalyst Regenerated Lewis Acid Protonation->RegeneratedCatalyst Catalyst Regeneration RegeneratedCatalyst->Catalyst

Caption: Lewis acid catalysis of this compound formation.

References

Technical Support Center: 5-Methyltetrazole NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for 5-Methyltetrazole.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more than one peak for the methyl group in the ¹H NMR spectrum of my this compound sample?

A1: The presence of multiple methyl signals arises from the existence of two tautomeric forms of this compound: the 1H- and 2H-tautomers. These tautomers are in equilibrium in solution, and if the rate of exchange between them is slow on the NMR timescale, separate peaks for each tautomer will be observed. The position of this equilibrium is often dependent on the solvent used.[1][2][3][4]

Q2: How can I distinguish between the 1H- and 2H-tautomers of this compound in the ¹H NMR spectrum?

A2: As a general rule, the methyl protons of the 2H-tautomer are more deshielded and therefore appear at a higher chemical shift (further downfield) compared to the methyl protons of the 1H-tautomer. This is a helpful guideline for preliminary peak assignment.

Q3: The chemical shifts of my this compound sample do not match literature values. What could be the cause?

A3: Discrepancies in chemical shifts can be attributed to several factors:

  • Solvent Effects: Chemical shifts are highly sensitive to the solvent environment. Ensure you are comparing your data to literature values obtained in the same deuterated solvent.[1][2]

  • Concentration: Sample concentration can influence chemical shifts due to intermolecular interactions.

  • Temperature: Temperature can affect the tautomeric equilibrium and chemical exchange rates, leading to shifts in peak positions.

  • pH: The pH of the sample, especially in protic solvents like D₂O, can impact the protonation state and thus the chemical shifts.

Q4: My NMR signals are broad. What are the possible reasons and solutions?

A4: Broad peaks in the NMR spectrum of this compound can be caused by:

  • Chemical Exchange: Intermediate rates of exchange between the 1H- and 2H-tautomers can lead to peak broadening. Acquiring the spectrum at a different temperature (either higher or lower) can often sharpen these signals by moving into a fast or slow exchange regime.

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is pure.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Re-shimming the spectrometer is a standard procedure to address broad peaks.

  • High Concentration: Highly concentrated samples can be viscous, leading to broader signals. Diluting the sample may resolve this issue.

Troubleshooting Guide for this compound NMR Peak Assignments

This guide provides a systematic approach to resolving common issues encountered during the NMR analysis of this compound.

Problem 1: Ambiguous or Overlapping Methyl Peaks

Symptoms:

  • You observe two closely spaced singlets in the methyl region of the ¹H NMR spectrum.

  • You are unsure which peak corresponds to the 1H- and 2H-tautomer.

Troubleshooting Steps:

  • Solvent Study: Acquire ¹H NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The tautomeric equilibrium is often solvent-dependent, which can change the relative integration of the two methyl peaks, aiding in their assignment.[1][2]

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the methyl protons with their directly attached carbon atom. This is useful for confirming the number of distinct methyl environments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Correlations from the methyl protons to the quaternary carbon of the tetrazole ring can help differentiate the tautomers. The electronic environment of the ring carbons differs between the 1H and 2H forms, leading to distinct correlation patterns.

  • Computational Chemistry: If available, computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts for both tautomers, providing theoretical values to compare with your experimental data.

Problem 2: Difficulty in Assigning the Quaternary Carbon of the Tetrazole Ring

Symptoms:

  • You are unable to locate the signal for the C5 carbon of the tetrazole ring in the ¹³C NMR spectrum.

  • You have multiple signals in the expected region and are unsure which one corresponds to the tetrazole carbon.

Troubleshooting Steps:

  • Check the Spectral Width: The C5 carbon of the tetrazole ring is significantly deshielded and can appear in the range of 140-160 ppm.[5] Ensure your ¹³C NMR spectral width is set appropriately to observe this region.

  • HMBC Experiment: As mentioned previously, an HMBC experiment is the most reliable method for assigning quaternary carbons. Look for a correlation between the methyl protons and the C5 carbon. This two or three-bond correlation provides a definitive assignment.

  • Compare with Literature: While exact values may vary, the approximate chemical shift range for the C5 carbon in substituted tetrazoles is well-documented.[5]

Data Presentation

Table 1: Typical NMR Chemical Shifts for this compound

NucleusTautomerSolventChemical Shift (ppm)Notes
¹H (CH₃)1H/2H mixDMSO-d₆~2.524A single peak may be observed due to fast exchange.
¹H (CH₃)1H-tautomerCDCl₃Lower δThe 1H-tautomer is generally more shielded.
¹H (CH₃)2H-tautomerCDCl₃Higher δThe 2H-tautomer is generally more deshielded.
¹³C (CH₃)1H/2H-~10-15The exact shift depends on the solvent and tautomeric ratio.
¹³C (C5)1H/2H-~140-160This quaternary carbon is significantly deshielded.[5]

Note: The exact chemical shifts can vary based on experimental conditions. This table provides approximate ranges for guidance.

Experimental Protocols

Standard ¹H and ¹³C NMR of this compound

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5][6]
  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
  • Cap the NMR tube securely.[8]

2. Instrument Parameters (for a 400 MHz spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulseStandard single pulse with proton decoupling
Spectral Width -2 to 12 ppm0 to 200 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Number of Scans 16-641024 or more (depending on concentration)

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the resulting spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]
  • Integrate the signals in the ¹H NMR spectrum.

Visualization of Troubleshooting Workflow

Troubleshooting_NMR_Peak_Assignments start Start: Ambiguous NMR Spectrum check_purity Check Sample Purity and Concentration start->check_purity resample Prepare New Sample (if necessary) check_purity->resample Impure or Concentrated acquire_1h Acquire Standard ¹H NMR Spectrum check_purity->acquire_1h Pure and Dilute resample->acquire_1h multiple_peaks Multiple Methyl Peaks Observed? acquire_1h->multiple_peaks broad_peaks Broad Peaks? multiple_peaks->broad_peaks No solvent_study Change Deuterated Solvent multiple_peaks->solvent_study Yes temp_study Variable Temperature NMR broad_peaks->temp_study Yes, likely exchange end_assigned End: Peaks Assigned broad_peaks->end_assigned No re_shim Re-shim Spectrometer broad_peaks->re_shim Yes, poor lineshape check_concentration Check Concentration broad_peaks->check_concentration Possible viscosity acquire_2d Acquire 2D NMR (HSQC, HMBC) temp_study->acquire_2d solvent_study->acquire_2d assign_tautomers Assign Tautomers based on 2D Correlations and Chemical Shift Rules acquire_2d->assign_tautomers assign_tautomers->end_assigned re_shim->acquire_1h check_concentration->resample

Caption: Troubleshooting workflow for this compound NMR peak assignments.

References

Preventing byproduct formation in 5-Methyltetrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions involving 5-Methyltetrazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary byproducts?

The most prevalent method for synthesizing this compound is the [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid.

Common byproducts can include:

  • Unreacted Starting Materials: Incomplete conversion of acetonitrile or sodium azide.

  • Hydrolysis Products: Under aqueous or basic conditions, the nitrile group of acetonitrile can hydrolyze to form acetamide (B32628) or acetic acid.

  • Hydrazoic Acid (HN₃): In the presence of acid, sodium azide can form the highly toxic and explosive hydrazoic acid. This is a major safety concern.

  • Isomeric Byproducts: In subsequent reactions, such as methylation or oxidation of the tetrazole ring, isomeric byproducts are common. For instance, oxidation of this compound can lead to a mixture of 1-hydroxy-5-methyltetrazole and 2-hydroxy-5-methyltetrazole.[1]

Q2: How can I monitor the progress of my this compound synthesis?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, should be developed to clearly separate the starting nitrile from the more polar tetrazole product. The disappearance of the starting material spot on the TLC plate generally indicates the completion of the reaction.

Q3: What are the best practices for purifying crude this compound?

The two most effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a good option for solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature. Ethanol is a commonly used solvent for tetrazole derivatives.

  • Column Chromatography: This is effective for purifying oily products or for separating compounds with similar polarities. For silica (B1680970) gel chromatography, a mobile phase consisting of a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol) is a good starting point.

Q4: Are there any high-yield, low-byproduct methods for synthesizing this compound?

Yes, a patented process describes the synthesis of this compound from acetonitrile and an alkali azide in high purity and a yield of over 98%.[2] This method utilizes a trialkylamine as the solvent or suspension agent and the corresponding hydrochloride of the amine as a catalyst.[2] This approach is reported to produce a product with a purity exceeding 98%, significantly minimizing byproduct formation.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive Catalyst If using a Lewis acid catalyst like zinc bromide, ensure it is anhydrous. For amine salt catalysts, ensure they are dry.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If the reaction is sluggish, consider incrementally increasing the temperature or prolonging the reaction time.
Presence of Moisture Use anhydrous solvents (e.g., dry DMF or toluene) and ensure all glassware is thoroughly dried before use.
Poor Reagent Solubility Choose a solvent in which both the nitrile and the azide source are reasonably soluble at the reaction temperature.
Issue 2: Significant Amount of Unreacted Starting Material
Possible Cause Recommended Solution
Incomplete Reaction Refer to the solutions for "Low or no product formation."
Inefficient Stirring Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
Suboptimal Stoichiometry Minor optimizations, such as adjusting the nitrile to azide molar ratio (e.g., from 1:1.1 to 2:1), can increase the yield from 75% to 90% in some cases.[1]
Issue 3: Formation of a White, Water-Soluble Impurity
Possible Cause Recommended Solution
Hydrolysis of the Nitrile Group This is more likely if the reaction is run for an extended period at high temperatures in the presence of water, forming the corresponding carboxamide or carboxylic acid. Use anhydrous solvents and minimize reaction time. During work-up, acidification will precipitate the tetrazole product, while the more polar byproducts may remain in the aqueous phase.
Issue 4: Formation of Isomeric Byproducts
Possible Cause Recommended Solution
Reaction at Multiple Ring Positions Subsequent reactions on the tetrazole ring, such as methylation or oxidation, can lead to a mixture of isomers. For example, the oxidation of this compound with Oxone® yields a 3:1 molar ratio of 1-hydroxy-5-methyltetrazole and 2-hydroxy-5-methyltetrazole.[1] Careful selection of reaction conditions and protecting groups may improve regioselectivity. Purification by recrystallization or chromatography is often necessary to isolate the desired isomer.[1]

Data on Byproduct Formation

The following tables provide quantitative data on yield and byproduct formation under different reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

Method Starting Materials Catalyst/Solvent Yield Purity Key Byproducts
Conventional Acetonitrile, Hydrazoic Acid-~50%ModerateDecomposable and hazardous byproducts
Trialkylamine-Catalyzed Acetonitrile, Alkali AzideTriethylamine (B128534)/Triethylamine HCl>98%>98%Minimal

Data sourced from a patented process which reports significantly improved yield and purity compared to older methods using hydrazoic acid directly.[2]

Table 2: Isomer Formation in the Oxidation of this compound

Reactant Oxidizing Agent Product 1 (Desired) Product 2 (Byproduct) Product Ratio (1:2) Yield of Pure Product 1
This compoundOxone®1-hydroxy-5-methyltetrazole2-hydroxy-5-methyltetrazole3:152% (after recrystallization)

This reaction demonstrates the formation of regioisomers, a common challenge in the functionalization of tetrazole rings.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a patented high-yield process.[2]

Materials:

  • Acetonitrile

  • Sodium Azide (or another alkali azide)

  • Triethylamine

  • Triethylamine Hydrochloride

  • Hydrochloric Acid (for work-up)

  • Organic Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a suitable reaction vessel, combine acetonitrile, sodium azide, triethylamine, and triethylamine hydrochloride. The trialkylamine serves as the solvent/suspension agent, and its hydrochloride salt acts as the catalyst.

  • Heat the reaction mixture to a temperature between 90°C and 160°C.

  • Maintain the reaction at this temperature with vigorous stirring for a sufficient time to ensure complete conversion (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the trialkylamine solvent, for example, by distillation.

  • The resulting alkali salt of this compound is then dissolved in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure product.

Protocol 2: General Procedure for GC-MS Analysis of a this compound Reaction Mixture

Objective: To identify and quantify the presence of this compound, unreacted acetonitrile, and potential byproducts like acetamide.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable volatile organic solvent (e.g., methanol, dichloromethane). The final concentration should be approximately 10 µg/mL.

  • If the sample contains solid particles, centrifuge or filter it before transferring it to a GC vial.

  • Note: this compound is a polar compound. Derivatization may be necessary for improved peak shape and volatility, although direct analysis is often possible.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 2-3 minutes.

    • Ramp: Increase temperature at a rate of 10-15 °C/min to a final temperature of 250 °C.

    • Hold at 250 °C for 5-10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 30-300

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of this compound and other components by comparing their retention times and mass spectra with authentic standards.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Byproduct_Formation_Pathway Acetonitrile Acetonitrile FiveMT This compound (Desired Product) Acetonitrile->FiveMT Unreacted Unreacted Acetonitrile Acetonitrile->Unreacted Incomplete Reaction Hydrolysis Acetamide / Acetic Acid (Hydrolysis Byproduct) Acetonitrile->Hydrolysis H2O, Heat SodiumAzide Sodium Azide SodiumAzide->FiveMT HN3 Hydrazoic Acid (Hazardous Byproduct) SodiumAzide->HN3 Acid

Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active and anhydrous? Start->Check_Catalyst Check_Conditions Are temperature and time sufficient? Check_Catalyst->Check_Conditions Yes Optimize Optimize Conditions: - Increase Temp/Time - Use Anhydrous Solvents - Ensure Vigorous Stirring Check_Catalyst->Optimize No Check_Moisture Is the reaction anhydrous? Check_Conditions->Check_Moisture Yes Check_Conditions->Optimize No Success Improved Yield Check_Moisture->Success Yes Failure Persistent Low Yield Check_Moisture->Failure No Optimize->Start Re-evaluate

Troubleshooting workflow for low-yield this compound reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methyltetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methyltetrazole and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, particularly via the common [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Diazotization: If using a Sandmeyer-type reaction to generate a nitrile intermediate, the initial diazotization may be incomplete.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite (B80452) and use a freshly prepared solution.[1]
Decomposition of Diazonium Salt: The intermediate diazonium salt can be unstable.Proceed with the subsequent cyanation step immediately after its formation and avoid elevated temperatures.[1]
Low Reactivity of Acetonitrile: Acetonitrile is an electron-rich nitrile and thus has low reactivity in [2+3] cycloaddition reactions.[2]Elevated temperatures (e.g., 170 °C) are often necessary, which may require the use of a pressure tube or autoclave.[2]
Inactive Catalyst: The catalyst used to activate the nitrile may be inactive.For zinc-catalyzed reactions, use anhydrous zinc chloride. For amine salt-catalyzed reactions, ensure the amine hydrochloride is dry.[1] Use a freshly prepared solution of copper(I) cyanide if that is your catalyst.[1]
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TCC). If the reaction is sluggish, consider incrementally increasing the temperature or prolonging the reaction time.[1][3]
Formation of Dark, Tarry Byproducts Side Reactions at Elevated Temperatures: High reaction temperatures can lead to decomposition and side reactions.Maintain strict temperature control throughout the reaction.[1]
Impurities in Starting Materials: Impurities in the starting nitrile or other reagents can lead to byproduct formation.Use purified starting materials.[1]
Difficulty in Product Isolation/Purification High Water Solubility of this compound: this compound is highly soluble in water, making extraction from aqueous workups inefficient.[2]Minimize the amount of water used during the workup.[2] Saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ before extraction with an organic solvent.[1]
Formation of Difficult-to-Remove Impurities: Side reactions can generate impurities that are challenging to separate from the desired product.Optimize reaction conditions to minimize byproduct formation. Consider purification by column chromatography or recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the [2+3] cycloaddition of acetonitrile with an azide source, such as sodium azide (NaN₃).[2][4] This reaction is often catalyzed to enhance the reactivity of the nitrile.

Q2: Why is a catalyst often required for the synthesis of this compound?

A2: Acetonitrile has low reactivity towards cycloaddition with azides. Catalysts, such as Lewis acids (e.g., zinc salts like ZnBr₂) or Brønsted acids, are used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby increasing the reaction rate and yield.[2][5]

Q3: What are some common catalysts used, and how do they compare?

A3: Various catalysts can be employed. Zinc salts, particularly zinc bromide (ZnBr₂), have been shown to give high yields (up to 90%) when used in an aqueous medium.[2] Other systems, such as using a trialkylamine as a solvent with its corresponding hydrochloride salt as a catalyst, have also been reported to produce high yields (above 98%).[6] More recent methods have explored nanocatalysts like CuFe₂O₄ and CuO/aluminosilicate, which can also result in very high yields (up to 99%) in solvents like DMF.[2]

Q4: What are the optimal reaction conditions for the zinc bromide-catalyzed synthesis of this compound?

A4: For the ZnBr₂-catalyzed reaction of acetonitrile and sodium azide in water, an elevated temperature of 170 °C is required.[2] An optimized molar ratio of nitrile to azide is 2:1.[2]

Q5: How can I improve the yield of my this compound synthesis?

A5: To improve the yield, consider the following optimizations:

  • Adjust Stoichiometry: An excess of the nitrile (e.g., a 2:1 molar ratio of acetonitrile to sodium azide) can improve yields.[2]

  • Catalyst Choice: Select a highly effective catalyst, such as ZnBr₂ or a specialized nanocatalyst.[2]

  • Temperature Control: Ensure the reaction is conducted at the optimal temperature to ensure a reasonable reaction rate without causing decomposition. For many syntheses, this requires temperatures between 90-160 °C.[6]

  • Workup Procedure: Due to the high water solubility of this compound, minimize the use of water during extraction.[2]

Q6: What safety precautions should be taken when working with azides?

A6: Sodium azide is toxic. In the presence of acid, it can form hydrazoic acid (HN₃), which is highly toxic and explosive.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Avoid contact of azides with acids and heavy metals.

Experimental Protocols

Protocol 1: Zinc Bromide Catalyzed Synthesis of this compound in Water

This protocol is adapted from a method reported to significantly improve the preparation of 5-substituted tetrazoles.[2]

Materials:

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • Concentrated sodium hydroxide (B78521) (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a pressure tube or autoclave, combine acetonitrile (2 equivalents), sodium azide (1 equivalent), and zinc bromide (as catalyst) in deionized water.

  • Seal the vessel and heat the reaction mixture to 170 °C with vigorous stirring.

  • Maintain this temperature for the required reaction time (monitor by TLC for completion).

  • After cooling to room temperature, carefully add concentrated aqueous NaOH to precipitate zinc hydroxide (Zn(OH)₂).

  • Filter the mixture to remove the precipitate.

  • Acidify the filtrate with concentrated aqueous HCl to protonate the sodium tetrazolate.

  • Extract the aqueous solution multiple times with ethyl acetate. To improve extraction efficiency, minimize the initial volume of water used and consider saturating the aqueous layer with NaCl.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Trialkylamine-Mediated Synthesis of this compound

This protocol is based on a patented process for high-purity and high-yield synthesis.[6]

Materials:

Procedure:

  • In a suitable reaction vessel, suspend sodium azide (1 to 1.15 equivalents) in triethylamine.

  • Add acetonitrile (1 equivalent) and triethylamine hydrochloride (as catalyst, in equimolar or slight excess to the azide).

  • Heat the reaction mixture to a preferred temperature of 110-135 °C.

  • Stir at this temperature until the reaction is complete (monitor by TLC).

  • After cooling, remove the triethylamine solvent.

  • Treat the residue with an alkali hydroxide to form the alkali salt of this compound.

  • The product can then be isolated by acidification and extraction as described in Protocol 1. This method is reported to yield the product in high purity (>98%) and yield (>98%).[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
ZnBr₂Water17090[2]
Triethylamine HClTriethylamine110-135>98[6]
NiFe₂O₄DMFNot specifiedup to 99[2]
Cu(II)-NaY zeoliteDMFNot specifiedup to 99[2]
CuO/aluminosilicateDMFNot specifiedup to 99[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants Combine Acetonitrile, Sodium Azide, and Catalyst in Solvent vessel Use Pressure Vessel (if high temp/pressure) reactants->vessel heat Heat to Optimal Temperature (e.g., 110-170 °C) vessel->heat monitor Monitor Progress (e.g., by TLC) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Catalyst (e.g., add NaOH for Zn(OH)₂) cool->precipitate acidify Acidify with HCl to Protonate Tetrazole precipitate->acidify extract Extract with Organic Solvent acidify->extract purify Dry and Concentrate Solvent extract->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Yield of This compound cause1 Low Reactivity of Acetonitrile start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Suboptimal Temperature/ Time start->cause3 cause4 Poor Extraction start->cause4 sol1 Increase Reaction Temperature (use pressure vessel) cause1->sol1 sol2 Use Anhydrous/Fresh Catalyst cause2->sol2 sol3 Increase Temperature/ Time Incrementally (Monitor by TLC) cause3->sol3 sol4 Minimize Water in Workup; Saturate Aqueous Layer with Salt cause4->sol4

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Resolving tautomeric ambiguity in 5-Methyltetrazole characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 5-methyltetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving the tautomeric ambiguity between the 1H- and 2H- forms of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Tautomeric Equilibrium of this compound

This compound exists as a mixture of two tautomers: 1-methyl-1H-tetrazole (1H) and 2-methyl-2H-tetrazole (2H). The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration. Accurate characterization is crucial for understanding its chemical reactivity and for applications in medicinal chemistry and materials science.

Tautomers Tautomer1 1H-5-Methyltetrazole Tautomer2 2H-5-Methyltetrazole Tautomer1->Tautomer2 Equilibrium caption Tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the 1H and 2H tautomers of this compound?

A1: Distinguishing between the 1H and 2H tautomers of this compound using NMR spectroscopy relies on subtle but significant differences in their chemical shifts. The following table summarizes typical experimental and computationally predicted chemical shifts in DMSO-d₆.

Tautomer Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1H-5-MethyltetrazoleCH₃~2.52[1]Not available
C5-HNot applicable142 - 164 (typical range)[2]
2H-5-MethyltetrazoleCH₃Not availableNot available
C5-HNot applicable142 - 164 (typical range)[2]

Note: Experimental values can vary depending on the solvent, concentration, and temperature.

Q2: How can I use IR spectroscopy to differentiate between the 1H and 2H tautomers?

A2: Infrared (IR) spectroscopy is a valuable tool for identifying the predominant tautomer in the solid state. The key differences are often observed in the fingerprint region (1600-900 cm⁻¹) due to distinct vibrational modes of the tetrazole ring.

Vibrational Mode 1H-5-Methyltetrazole (cm⁻¹) 2H-5-Methyltetrazole (cm⁻¹)
N-H Stretch~3449 (broad)Not applicable
C=N Stretch~1642, 1562Not available
Ring Vibrations~1474, 1164Not available

Note: These are general ranges for substituted tetrazoles, and specific values for this compound tautomers may vary. The presence of a broad N-H stretching band is a strong indicator of the 1H tautomer.

Q3: Is it possible to selectively synthesize one tautomer over the other?

A3: Yes, selective synthesis is possible to some extent by carefully choosing the reaction conditions and reagents.

  • For 1H-5-methyltetrazole: Cycloaddition of acetonitrile (B52724) with sodium azide (B81097), often catalyzed by zinc bromide, is a common method for synthesizing this compound, which may favor the 1H tautomer under certain workup conditions.[3]

  • For 2H-5-methyltetrazole: Alkylation of monosubstituted tetrazoles via diazotization of aliphatic amines can preferentially form 2,5-disubstituted tetrazoles.[4]

Troubleshooting Guide

This guide addresses common experimental issues encountered during the characterization of this compound tautomers.

Troubleshooting Start Start: Ambiguous Characterization Data Problem Identify the Primary Issue Start->Problem Broad_Peaks Broad NMR Peaks Problem->Broad_Peaks NMR Signal Issues Multiple_Sets Multiple Sets of Peaks Problem->Multiple_Sets NMR Signal Multiplicity Inconsistent_Data Inconsistent Spectroscopic Data Problem->Inconsistent_Data Data Reproducibility Sol_Broad Solution: Check for Aggregation, Paramagnetic Impurities, or Exchange Broad_Peaks->Sol_Broad Sol_Multiple Solution: Likely Tautomeric Mixture. Perform Variable Temperature NMR. Multiple_Sets->Sol_Multiple Sol_Inconsistent Solution: Verify Sample Purity and Solvent. Re-run with different solvents. Inconsistent_Data->Sol_Inconsistent Action_Dilute Dilute Sample or Change Solvent Sol_Broad->Action_Dilute Action_VTNMR Acquire Spectra at Different Temperatures Sol_Multiple->Action_VTNMR Action_Solvent Use High-Purity Solvents (e.g., DMSO-d6, CDCl3) Sol_Inconsistent->Action_Solvent

Caption: Troubleshooting workflow for this compound characterization.

Problem 1: Broad peaks in the ¹H NMR spectrum.

  • Possible Cause:

    • Aggregation: this compound can form intermolecular hydrogen bonds, leading to aggregation and broadened signals, especially at high concentrations.

    • Chemical Exchange: The tautomeric equilibrium can be on the NMR timescale, causing peak broadening.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Troubleshooting Steps:

    • Dilute the sample: Acquire spectra at different concentrations to see if peaks sharpen upon dilution.

    • Vary the temperature: Acquiring spectra at different temperatures can help to either sharpen the peaks (if in the fast exchange regime) or resolve the individual tautomers (if in the slow exchange regime).[5]

    • Change the solvent: Using a more polar or hydrogen-bond-accepting solvent like DMSO-d₆ can disrupt intermolecular hydrogen bonding.

    • Check for impurities: Ensure all glassware is thoroughly clean and use high-purity solvents.

Problem 2: Observing more than one set of peaks for the methyl group.

  • Possible Cause: You are likely observing both the 1H and 2H tautomers in solution.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: As mentioned above, changing the temperature can help confirm the presence of a dynamic equilibrium. At low temperatures, the exchange may be slow enough to see sharp, distinct peaks for each tautomer. At high temperatures, the exchange may become fast enough to see a single, averaged peak.

    • Solvent Effects: The ratio of the two tautomers can be sensitive to the solvent.[1] Acquiring spectra in a range of solvents with different polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) can help to identify the different species. The more polar 1H tautomer is generally favored in more polar solvents.[6]

Problem 3: Difficulty in obtaining a pure tautomer.

  • Possible Cause: The tautomers readily interconvert, making isolation of a single form challenging.

  • Troubleshooting Steps:

    • Selective Synthesis: Employ synthetic routes known to favor one tautomer over the other (see FAQ Q3).

    • Crystallization: In the solid state, this compound may exist predominantly as a single tautomer.[3] Recrystallization from different solvents may yield crystals of a single tautomer, which can then be analyzed by solid-state NMR or X-ray crystallography.

    • Chromatography: While challenging due to the rapid equilibrium, chromatographic separation on silica (B1680970) gel or other stationary phases under specific conditions (e.g., low temperature, specific solvent systems) may be attempted.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method used for the synthesis of 1-hydroxy-5-methyltetrazole.[3]

  • Materials: Acetonitrile, sodium azide, zinc bromide, water, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, combine acetonitrile and sodium azide in a suitable solvent.

    • Add zinc bromide as a catalyst.

    • Reflux the mixture for the appropriate time, monitoring the reaction by TLC.

    • After cooling, carefully quench the reaction with water.

    • Adjust the pH to precipitate the zinc salts.

    • Extract the aqueous layer with a suitable organic solvent.

    • Acidify the aqueous layer with hydrochloric acid to protonate the tetrazole.

    • Extract the product into an organic solvent.

    • Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to avoid peak broadening due to an inhomogeneous sample.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If peak broadening is observed, consider acquiring spectra at various temperatures (e.g., 25°C, 50°C, 80°C) to study the effect of chemical exchange.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Protocol 3: FTIR Analysis

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Alternatively, acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the fingerprint region for characteristic ring vibrations and the region above 3000 cm⁻¹ for N-H stretching to help identify the tautomeric form.

Disclaimer: These protocols are intended as a general guide. Please refer to the cited literature and relevant safety data sheets before conducting any experiments.

References

Validation & Comparative

5-Methyltetrazole: A Comparative Analysis of a Promising Nitrogen-Rich Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the continuous quest for advanced energetic materials and stable pharmaceutical intermediates, 5-Methyltetrazole is emerging as a compound of significant interest. A comprehensive comparative analysis highlights its performance characteristics against other well-known nitrogen-rich compounds, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison based on experimental data, detailed experimental protocols, and visual representations of key concepts.

Performance Comparison of Nitrogen-Rich Compounds

The efficacy of energetic materials is determined by a combination of factors, including energy output, stability, and sensitivity to external stimuli. The following tables summarize the key performance indicators of this compound and its derivatives alongside other prominent nitrogen-rich compounds.

Table 1: Physicochemical and Performance Properties of Selected Nitrogen-Rich Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Nitrogen Content (%)Density (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)
This compound[1]C₂H₄N₄84.0866.631.349[2]+229.46683[2]
RDXC₃H₆N₆O₆222.1237.841.82+71.18750
HMXC₄H₈N₈O₈296.1637.841.91+74.99100
CL-20C₆H₆N₁₂O₁₂438.1938.362.04+4549400
BTATC₂H₃N₉165.1181.191.76+5678960
GZTC₄H₁₂N₁₆284.2678.831.75+453.6[3]8900
TZTC₂H₉N₁₃203.1889.621.78+5209150

Table 2: Sensitivity and Stability of Selected Nitrogen-Rich Compounds

CompoundImpact Sensitivity (J)Friction Sensitivity (N)Decomposition Temperature (°C)
This compound>40[4]>360[4]254[2]
RDX7.5[5]120[5]210
HMX7.4120280
CL-20490220
BTAT7[5]120250
GZT35[6]>360[6]239[6]
TZT8160245

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for generating reliable and comparable data. Below are the protocols for key experiments cited in this guide.

Determination of Detonation Velocity

The detonation velocity, a critical measure of an explosive's performance, is the speed at which the detonation wave propagates through the material.[7][8] It is influenced by factors such as density, chemical composition, and confinement.[9]

Methodology: Dautriche Method [7]

  • Sample Preparation: The explosive sample is pressed into a cylindrical charge of a specific diameter and density.

  • Fuse Insertion: Two lengths of detonating cord with a known detonation velocity are inserted into the charge at a precisely measured distance apart.

  • Initiation: The main charge is initiated at one end.

  • Measurement: As the detonation front travels through the charge, it initiates the two detonating cords sequentially. The detonation waves in the cords travel in opposite directions and collide at a specific point.

  • Calculation: The position of the collision point is marked on a witness plate. By measuring the distances from the insertion points to the collision point and knowing the detonation velocity of the cord, the detonation velocity of the sample can be calculated using the following formula: D = (L × Vc) / (2 × ΔL) Where:

    • D = Detonation velocity of the sample

    • L = Distance between the two detonating cord insertions

    • Vc = Detonation velocity of the detonating cord

    • ΔL = Half the distance between the collision point and the midpoint of the two insertion points.

Determination of Heat of Formation

The heat of formation is a measure of the energy stored in a compound and is a key parameter for calculating its energetic performance.[10]

Methodology: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of the energetic material is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with high-pressure oxygen.

  • Immersion: The bomb is submerged in a known volume of water in a calorimeter.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is measured before and after combustion.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. The standard enthalpy of formation is then determined using Hess's Law, by considering the heats of formation of the combustion products (e.g., CO₂, H₂O, N₂).

Thermal Stability Analysis

Thermal stability is a critical safety parameter, indicating the temperature at which a compound begins to decompose.

Methodology: Differential Scanning Calorimetry (DSC) [11]

  • Instrument Preparation: Turn on the cooling unit and the DSC instrument, ensuring a stable baseline temperature.[11] Purge the system with an inert gas, typically nitrogen, at a controlled flow rate.[11]

  • Sample Preparation: Accurately weigh 2-10 mg of the sample into a DSC pan.[11] For energetic materials, use a hermetically sealed pan to contain any evolved gases.[11]

  • Loading: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate, typically 5-10 °C/min, over a specified temperature range.[2]

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Analysis: The onset temperature of the first major exothermic peak in the DSC thermogram is identified as the decomposition temperature.

Sensitivity to Mechanical Stimuli

The sensitivity of an energetic material to impact and friction is a crucial safety characteristic.

Methodology: BAM Impact Test

  • Apparatus: The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer is used, which consists of a defined drop weight that can be released from various heights.[12]

  • Sample Preparation: A small, measured amount of the explosive is placed in the test apparatus between two steel rollers.

  • Testing: The drop weight is released from a specific height, impacting the sample. A series of tests are conducted at different drop heights.

  • Determination of Sensitivity: The impact sensitivity is expressed as the minimum impact energy (in Joules) at which an explosion, flame, or audible report is observed in at least one out of six trials.[12]

Methodology: BAM Friction Test

  • Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a moving porcelain plate.[13]

  • Sample Preparation: A small amount of the sample is placed on the porcelain plate.

  • Testing: A specified load is applied to the porcelain pin, which is then drawn across the sample on the moving plate.[13] A series of tests are conducted with different loads.

  • Determination of Sensitivity: The friction sensitivity is reported as the smallest load (in Newtons) at which a crackling, flame, or explosion is observed in at least one out of six trials.

Visualizing Key Concepts

To further aid in the understanding of the selection and application of nitrogen-rich compounds, the following diagrams illustrate important logical relationships and workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance & Safety Testing S1 Synthesize Compound S2 Purify Compound S1->S2 C1 Structural Analysis (NMR, IR, X-ray) S2->C1 Characterize C2 Thermal Analysis (DSC/TGA) S2->C2 P1 Detonation Velocity S2->P1 Test Performance P2 Heat of Formation S2->P2 P3 Impact & Friction Sensitivity C2->P3 Assess Safety

Fig. 1: A typical experimental workflow for the evaluation of new energetic materials.

Selection_Criteria Start Define Application Requirements (e.g., high performance, insensitivity) N_Content High Nitrogen Content? Start->N_Content Performance High Detonation Velocity & Pressure? N_Content->Performance Yes Reject Reject N_Content->Reject No Stability Acceptable Thermal Stability? Performance->Stability Yes Performance->Reject No Sensitivity Low Impact & Friction Sensitivity? Stability->Sensitivity Yes Stability->Reject No Candidate Potential Candidate Sensitivity->Candidate Yes Sensitivity->Reject No

Fig. 2: Logical workflow for the selection of high-energy density materials.

Conclusion

This compound and its derivatives represent a promising class of nitrogen-rich compounds. As demonstrated by the comparative data, they offer a favorable balance of performance and stability. In particular, certain salts of 1-hydroxy-5-methyltetrazole exhibit high detonation velocities while maintaining low sensitivity to mechanical stimuli, making them attractive alternatives to traditional energetic materials.[2] This guide provides a foundational resource for professionals in the field to objectively evaluate this compound and other nitrogen-rich compounds for their specific research and development needs. The detailed experimental protocols and visual workflows further aim to standardize and streamline the evaluation process for these critical materials.

References

A Comparative Analysis of the Energetic Performance of 5-Methyltetrazole and Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the energetic properties of 5-Methyltetrazole and the widely known explosive, 2,4,6-Trinitrotoluene (TNT). The information presented herein is intended for a scientific audience and is based on available experimental and computational data.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key energetic performance parameters of this compound and TNT. It is important to note that while the data for TNT is well-established through extensive experimental testing, some of the performance parameters for this compound are derived from theoretical calculations.

PropertyThis compoundTrinitrotoluene (TNT)
Chemical Formula C₂H₄N₄C₇H₅N₃O₆
Molar Mass ( g/mol ) 84.08227.13
Density (g/cm³) ~1.349[1]~1.654
Heat of Formation (kJ/mol) Not readily available-67.4
Detonation Velocity (m/s) ~6683 (calculated)[1]~6900[2]
Detonation Pressure (kbar) Not readily available~190
Impact Sensitivity (BAM) Information not available15 J

Note: The energetic properties of this compound can be significantly enhanced through the formation of salts. For instance, the hydrazinium (B103819) salt of 1-hydroxy-5-methyltetrazole exhibits a calculated detonation velocity of 8109 m/s and a detonation pressure of 219 kbar[1].

Experimental and Computational Protocols

A comprehensive understanding of the energetic performance of these materials requires insight into the methodologies used for their characterization.

A common and effective method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, such as sodium azide[3]. This reaction is often catalyzed by a Lewis acid, like a zinc salt, and can be carried out in an environmentally friendly solvent such as water[3].

A general protocol for the zinc-catalyzed synthesis of this compound in water is as follows:

  • Reaction Setup: In a reaction vessel, combine acetonitrile (B52724) (the nitrile precursor), sodium azide, and zinc bromide in deionized water[3].

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for a specified period, typically ranging from 12 to 24 hours[3]. The progress of the reaction is monitored using thin-layer chromatography (TLC)[3].

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The solution is then acidified with an acid, such as hydrochloric acid, to a pH of 2-3[3].

  • Extraction and Purification: The product, this compound, is extracted from the aqueous solution using an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization[3].

The energetic performance of explosives is characterized by several key parameters, which are determined through a combination of experimental measurements and theoretical calculations.

Detonation Velocity:

  • Experimental Measurement: The Dautriche method is a classic technique for measuring detonation velocity. It involves initiating an explosive charge at two points with a known distance between them using a detonating cord with a known detonation velocity. By measuring the point of collision of the two detonation waves within the cord, the detonation velocity of the test explosive can be calculated[4]. More modern techniques often employ optical methods, using high-speed cameras to track the propagation of the detonation wave[5].

Detonation Pressure:

  • Experimental Measurement: The detonation pressure can be measured directly by embedding pressure gauges, such as manganin gauges, within the explosive charge[6]. Alternatively, it can be inferred from the velocity imparted to a flyer plate in contact with the detonating explosive, a technique known as the plate dent test[6].

Impact Sensitivity:

  • BAM Fallhammer Test: The sensitivity of an explosive to impact is commonly determined using the BAM fallhammer apparatus[7][8][9]. In this test, a sample of the material is subjected to the impact of a falling weight from a specified height[7][8][9]. The test determines the minimum energy required to cause a reaction (e.g., explosion, flame, or decomposition) in the sample[7][8][9]. The procedure involves a series of trials at different drop heights to establish the limiting impact energy[10].

Computational Modeling:

  • EXPLO5 Software: The energetic performance parameters of new or theoretical compounds are often predicted using thermochemical codes like EXPLO5[11][12][13][14][15]. This software calculates detonation properties such as detonation velocity, pressure, and temperature based on the material's chemical formula, heat of formation, and density[11][12][13][14][15]. The calculations are typically based on the Chapman-Jouguet theory of detonation, which models the detonation as a steady-state shock wave followed by a chemical reaction zone[16][17][18][19].

Visualizing the Comparison

To visually represent the logical flow of comparing the energetic performance of this compound and TNT, the following diagram illustrates the key properties and the methodologies used to evaluate them.

Energetic_Performance_Comparison MT This compound DV Detonation Velocity MT->DV DP Detonation Pressure MT->DP HF Heat of Formation MT->HF IS Impact Sensitivity MT->IS TNT TNT TNT->DV TNT->DP TNT->HF TNT->IS Exp Experimental DV->Exp Dautriche/Optical Comp Computational DV->Comp EXPLO5 DP->Exp Plate Dent/Gauges DP->Comp EXPLO5 HF->Exp Calorimetry HF->Comp Quantum Chemistry IS->Exp BAM Fallhammer

Caption: Logical workflow for comparing the energetic performance of this compound and TNT.

References

A Comparative Guide to Catalysts in the Synthesis of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-methyltetrazole, a crucial building block in medicinal chemistry and pharmaceutical development, is a focal point for optimization among researchers and scientists. The most common route to this valuable compound is the [3+2] cycloaddition of acetonitrile (B52724) with an azide (B81097) source, a reaction significantly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering an objective overview of their performance based on experimental data. Detailed methodologies and visual representations of the synthetic workflow are included to facilitate replication and further innovation in the field.

The drive for more efficient, cost-effective, and environmentally benign synthetic routes has led to the exploration of a diverse range of catalysts. This comparison focuses on prominent classes of catalysts, including Lewis acids, amine salts, and advanced nanomaterials, highlighting their efficacy in the synthesis of this compound.

Comparative Efficacy of Selected Catalysts

The following table summarizes the performance of different catalysts under their optimized reaction conditions for the synthesis of this compound. This data, collated from recent literature and patents, allows for a direct comparison of reaction yields, times, and conditions.

CatalystAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc Bromide (ZnBr₂)Sodium AzideWaterNot SpecifiedNot SpecifiedHigh Yields[1][2]
Triethylamine (B128534) HydrochlorideSodium AzideTriethylamine1156>95[3]
Ammonium (B1175870) ChlorideSodium AzideN,N-Dimethylformamide (DMF)100-120Not SpecifiedGood to Excellent[3][4]
Silica Sulfuric AcidSodium AzideN,N-Dimethylformamide (DMF)RefluxNot Specified72-95[5]
Cobalt(II) ComplexSodium AzideDimethyl Sulfoxide (DMSO)11012up to 99[6][7]
NiFe₂O₄Sodium AzideN,N-Dimethylformamide (DMF)Not SpecifiedNot Specifiedup to 99[1]
Cu(II)-NaY zeoliteSodium AzideN,N-Dimethylformamide (DMF)Not SpecifiedNot Specifiedup to 99[1]
CuO/aluminosilicateSodium AzideN,N-Dimethylformamide (DMF)Not SpecifiedNot Specifiedup to 99[1]

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using different classes of catalysts.

Method A: Zinc Bromide Catalyzed Synthesis in Water

This protocol is based on the work of Sharpless et al., which offers a safer and more environmentally friendly approach using water as the solvent.[1][2]

Materials:

  • Acetonitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve acetonitrile, sodium azide, and zinc bromide in deionized water.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2 with 3M hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization.

Method B: Triethylamine Hydrochloride Catalyzed Synthesis

This protocol describes a high-yield synthesis using a trialkylamine as the solvent and its hydrochloride salt as the catalyst.[3]

Materials:

  • Acetonitrile

  • Sodium Azide (NaN₃)

  • Triethylamine

  • Triethylamine Hydrochloride

Procedure:

  • In a suitable reactor, combine acetonitrile, sodium azide, triethylamine, and triethylamine hydrochloride.

  • Heat the mixture to 115°C for 6 hours. The reaction will generate pressure.

  • After cooling to room temperature, the triethylamine can be removed.

  • The resulting salt of this compound is then treated with hydrochloric acid to liberate the final product.

  • The product can be isolated in crystalline form or as a solution in an organic solvent.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

G General Reaction Pathway for this compound Synthesis acetonitrile Acetonitrile (CH₃CN) intermediate Activated Nitrile-Catalyst Complex acetonitrile->intermediate azide Azide Source (e.g., NaN₃) cycloaddition [3+2] Cycloaddition azide->cycloaddition catalyst Catalyst catalyst->intermediate intermediate->cycloaddition tetrazolate Tetrazolate Anion cycloaddition->tetrazolate protonation Protonation (Acid Workup) tetrazolate->protonation product This compound protonation->product

Caption: General reaction pathway for catalyzed this compound synthesis.

G Experimental Workflow for Catalyst Screening start Start setup Reaction Setup: Acetonitrile, Azide Source, Solvent, Catalyst start->setup reaction Heating & Stirring (Monitor by TLC) setup->reaction workup Workup: Cooling, Acidification, Extraction/Filtration reaction->workup analysis Analysis: Yield Calculation, Characterization (NMR, IR, etc.) workup->analysis compare Compare Catalyst Performance analysis->compare end End compare->end

Caption: A typical experimental workflow for catalyst screening in this compound synthesis.

References

5-Methyltetrazole Derivatives Emerge as Potent Alternatives to Parent Drug in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 5-methyltetrazole derivatives reveals their enhanced biological activities when compared to their parent drug counterparts. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of these promising compounds. The data highlights significant improvements in therapeutic efficacy, supported by detailed experimental protocols and signaling pathway visualizations.

Researchers have increasingly turned to the this compound moiety as a bioisostere for carboxylic acid groups in drug design, aiming to improve pharmacokinetic and pharmacodynamic properties. This guide focuses on a case study of Valsartan (B143634), an angiotensin II receptor blocker, and its ester derivatives, to illustrate the potential of such modifications.

Comparative Biological Activity: A Case Study of Valsartan Derivatives

Valsartan is a widely used antihypertensive drug that features a tetrazole ring. A study by Masood et al. (2023) synthesized a series of ester derivatives of Valsartan and evaluated their antihypertensive and antioxidant activities in comparison to the parent drug. The results, summarized in the tables below, demonstrate that specific derivatives exhibit superior or comparable efficacy.

Antihypertensive Activity

The in vivo antihypertensive activity of Valsartan and its derivatives was assessed in rats. The percentage decrease in mean arterial blood pressure (MABP) was measured after administration of the compounds.

CompoundDose (mg/kg)% Decrease in MABP (Mean ± SEM)
Valsartan (Parent Drug)1015.2 ± 0.5
Derivative AV21025.8 ± 0.7
Derivative AV31022.4 ± 0.6
Derivative AV51020.1 ± 0.5
Derivative AV91021.9 ± 0.6
Data sourced from Masood et al. (2023)[1]

Notably, derivative AV2 showed a significantly greater reduction in MABP compared to the parent drug, Valsartan[1].

Antioxidant Activity

The antioxidant potential of the compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are presented as IC50 values, where a lower value indicates higher antioxidant activity.

CompoundIC50 (µg/mL)
Valsartan (Parent Drug)68.3 ± 1.2
Derivative AV255.1 ± 0.9
Derivative AV358.7 ± 1.1
Derivative AV560.2 ± 1.0
Ascorbic Acid (Standard)45.5 ± 0.8
Data sourced from Masood et al. (2023)[1]

The synthesized derivatives demonstrated enhanced free radical scavenging potential compared to the parent drug, with derivative AV2 being the most potent[1].

Mechanism of Action: Targeting the Renin-Angiotensin System

Valsartan and its derivatives exert their antihypertensive effects by blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor, and its binding to the AT1 receptor initiates a signaling cascade that leads to increased blood pressure. By antagonizing this receptor, Valsartan and its derivatives prevent these downstream effects, resulting in vasodilation and a reduction in blood pressure[2][3].

The signaling pathway initiated by Angiotensin II binding to the AT1 receptor is complex, involving multiple downstream effectors that contribute to vasoconstriction, inflammation, and fibrosis.

Angiotensin_II_Signaling Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Gq/11 Gq/11 AT1 Receptor->Gq/11 Activates MAPK Pathway MAPK Pathway AT1 Receptor->MAPK Pathway Activates Valsartan Derivative Valsartan Derivative Valsartan Derivative->AT1 Receptor Blocks Vasoconstriction Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Inflammation & Fibrosis Inflammation & Fibrosis PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates Ca2+ Release->Vasoconstriction PKC->Vasoconstriction MAPK Pathway->Inflammation & Fibrosis

Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of Valsartan derivatives.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

In Vivo Antihypertensive Activity Assay

This protocol outlines the method for determining the antihypertensive effects of the test compounds in a rat model.

  • Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats in which hypertension has been induced (e.g., via L-NAME administration) are commonly used[4].

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a period of at least one week before the experiment.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure, as well as heart rate, are measured using a non-invasive tail-cuff method[4][5].

  • Compound Administration: The test compounds (Valsartan and its derivatives) and a vehicle control are administered orally (p.o.) or intravenously (i.v.) at a specified dose[6].

  • Post-Dose Monitoring: Blood pressure and heart rate are monitored at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: The percentage decrease in mean arterial blood pressure is calculated for each group and compared to the control and parent drug groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences.

Antihypertensive_Assay_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-cuff) acclimatization->baseline_bp grouping Random Animal Grouping baseline_bp->grouping administration Compound Administration (Oral/Intravenous) grouping->administration monitoring Post-Dose Blood Pressure Monitoring administration->monitoring data_analysis Data Analysis (% Decrease in MABP) monitoring->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo antihypertensive activity assay.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This colorimetric assay is used to determine the free radical scavenging capacity of the test compounds.

  • Preparation of Solutions: A stock solution of DPPH in methanol (B129727) is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: In a 96-well plate, the test compound solutions are added to the DPPH solution. A control (DPPH solution with solvent) and a blank (solvent only) are also included.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion

The derivatization of parent drugs with a this compound moiety presents a promising strategy for enhancing their therapeutic properties. The case study of Valsartan derivatives demonstrates significant improvements in both antihypertensive and antioxidant activities. The methodologies and pathway analyses provided in this guide offer a framework for the continued exploration and development of novel this compound-based therapeutics. Further in-depth preclinical and clinical studies are warranted to fully elucidate the potential of these compounds.

References

A Comparative Analysis of 5-Methyltetrazole: Cross-Referencing Experimental Findings with Theoretical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and theoretical calculations for 5-Methyltetrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. By presenting a side-by-side analysis of its physicochemical, spectral, and structural properties, this document aims to be an essential resource for professionals engaged in research and development involving this molecule.

Physicochemical Properties: A Tale of Two Data Sets

The fundamental properties of this compound have been well-characterized through laboratory experiments and corroborated by computational models. The data presented below offers a comparative overview of these findings.

PropertyExperimental ValueTheoretical/Predicted Value
Molecular Formula C₂H₄N₄C₂H₄N₄
Molecular Weight 84.08 g/mol 84.08 g/mol
Melting Point 142-146 °C[1][2], 145.0-148.0 °CNot Applicable
Boiling Point 233.3 ± 23.0 °C (Predicted)[1]Not Applicable
Density 1.349 g/cm³ at 296 K[3]1.319 ± 0.06 g/cm³ (Predicted)[1]
Decomposition Temperature 254 °C[3]Not Applicable
pKa 3.32 (at 25 °C)~4-5 (Predicted for acidic proton on tetrazole ring)[4]
Water Solubility SolubleExpected to have low solubility in water

Spectral Analysis: Fingerprinting this compound

Spectroscopic techniques provide a unique fingerprint of a molecule's structure. Below is a comparison of experimentally observed spectral data with theoretically calculated values. It is important to note that this compound exists in two tautomeric forms, 1H- and 2H-5-methyltetrazole, which influences its spectral characteristics. Computational studies have explored the relative stabilities and properties of these tautomers[1].

Infrared (IR) Spectroscopy
Vibrational ModeExperimental (cm⁻¹)Theoretical (DFT, cm⁻¹)
N-H Stretch (Tetrazole)~3100-3000 (Medium)Not explicitly found
C-H Stretch (Methyl)~2950-2850Not explicitly found
C=N/N=N Ring Vibrations1689-1475 (Medium to Strong)Not explicitly found
N=N Stretch~1245Not explicitly found
Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExperimental Chemical Shift (δ, ppm)Theoretical (DFT/GIAO) Chemical Shift (δ, ppm)
¹H NMR
N-H (Tetrazole)~15-16 (Singlet, 1H)Not explicitly found
CH₃ (Methyl)~2.5 (Singlet, 3H)Not explicitly found
¹³C NMR
C5 (Tetrazole Ring)Not explicitly foundNot explicitly found
CH₃ (Methyl)Not explicitly foundNot explicitly found

Note: The provided experimental NMR data is based on predicted values for structurally similar compounds. Specific, experimentally verified chemical shifts for this compound were not available in the search results. Similarly, dedicated computational studies providing calculated NMR shifts for the parent molecule were not identified.

Mass Spectrometry (MS)
ParameterExperimental Value
Molecular Ion Peak (M+) m/z 84
Fragmentation Pattern Fragmentation can involve the loss of N₂.

Structural Parameters: A Look at Molecular Geometry

X-ray crystallography provides precise experimental data on the three-dimensional structure of molecules in the solid state. This data can be compared with the optimized geometry obtained from theoretical calculations, such as Density Functional Theory (DFT).

ParameterExperimental (X-ray Crystallography)Theoretical (DFT)
Crystal System Orthorhombic (for a derivative, 1-hydroxy-5-methyltetrazole)[3]Not Applicable
Space Group Pna2₁ (for a derivative, 1-hydroxy-5-methyltetrazole)[3]Not Applicable
Bond Lengths (Å) Not available for this compoundNot explicitly found
**Bond Angles (°) **Not available for this compoundNot explicitly found

Note: While crystal structure data is available for derivatives of this compound, specific bond lengths and angles for the parent compound were not found in the initial search. Similarly, a specific computational study detailing the optimized geometry of this compound was not identified.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Melting Point Determination

The melting point of this compound is determined using the capillary method. A small, powdered sample is packed into a thin-walled capillary tube, which is then placed in a calibrated heating block. The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid. A narrow melting range is indicative of high purity.

Infrared (IR) Spectroscopy

FT-IR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups present in this compound. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid sample directly on the ATR crystal. The sample is then irradiated with a broad range of infrared frequencies, and the resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain ¹H and ¹³C NMR spectra, a small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A trace amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added. The solution is placed in a thin NMR tube and inserted into the spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to excite the nuclei. The resulting signals are detected and transformed into a spectrum showing chemical shifts (in ppm) relative to the reference standard.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. For a solid sample, it is first vaporized and then ionized, typically by electron impact (EI). This process creates a molecular ion and various fragment ions. These ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.

Differential Thermal Analysis (DTA)

DTA is used to determine the thermal stability and decomposition temperature of this compound. A small sample is placed in a crucible alongside an inert reference material in a furnace. The temperature of the furnace is increased at a constant rate. The temperature difference between the sample and the reference is monitored. An exothermic or endothermic event, such as decomposition, will cause a deviation in this temperature difference, which is recorded as a peak on the DTA curve. The onset temperature of this peak indicates the decomposition temperature.[3]

Visualizing the Synthesis of this compound

The most common laboratory synthesis of this compound is the [2+3] cycloaddition reaction between acetonitrile (B52724) and sodium azide, often catalyzed by a Lewis acid such as a zinc salt. This workflow is depicted below.

Synthesis_of_5_Methyltetrazole Acetonitrile Acetonitrile ReactionMixture Reaction Mixture Acetonitrile->ReactionMixture SodiumAzide Sodium Azide SodiumAzide->ReactionMixture Catalyst Lewis Acid Catalyst (e.g., ZnBr₂) Catalyst->ReactionMixture Workup Acidic Work-up (e.g., HCl) ReactionMixture->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

This guide serves as a foundational reference for this compound, highlighting the synergy between experimental observations and theoretical predictions. As research progresses, a more detailed correlation of spectral and structural data will undoubtedly emerge, further refining our understanding of this versatile molecule.

References

Benchmarking the Safety Profile of 5-Methyltetrazole-Based Explosives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of 5-methyltetrazole-based explosives against common primary and secondary explosives. The data presented is intended to assist researchers in evaluating the potential of these compounds as safer alternatives in various applications.

Introduction to this compound-Based Explosives

This compound and its derivatives are a class of nitrogen-rich energetic materials that have garnered significant interest as potential replacements for highly sensitive and toxic primary explosives, such as lead azide.[1] The tetrazole ring structure contributes to a high heat of formation, which is advantageous for energetic applications.[2] By modifying the this compound backbone, for instance, by introducing amino groups to form 1-amino-5-methyltetrazole (1-AMT) and subsequently creating energetic coordination compounds (ECCs), it is possible to tune the safety and performance characteristics of the resulting materials.[1] These modifications aim to reduce sensitivity to external stimuli like impact and friction while maintaining adequate energetic output.

Comparative Safety Data

The safety of an explosive is primarily determined by its sensitivity to external stimuli such as impact, friction, and heat. The following tables summarize key safety parameters for 1-amino-5-methyltetrazole (1-AMT), several of its metal complexes, and a range of conventional explosives.

Table 1: Impact and Friction Sensitivity

CompoundImpact Sensitivity (J)Friction Sensitivity (N)Classification
This compound Derivatives
1-Amino-5-methyltetrazole (1-AMT)>40360Insensitive
--INVALID-LINK--₂29Primary Explosive
--INVALID-LINK--₂<10.45Primary Explosive
--INVALID-LINK--₂<10.75Primary Explosive
--INVALID-LINK--₂<15Primary Explosive
Conventional Explosives
Lead Azide (LA)2.5 - 5<0.1Primary Explosive
RDX7.5120Secondary Explosive
HMX7120Secondary Explosive

Data sourced from multiple studies. Note that sensitivity values can vary based on crystal form, purity, and testing apparatus.[1]

Table 2: Thermal Stability

CompoundDecomposition Onset (°C)
This compound Derivatives
1-Amino-5-methyltetrazole (1-AMT)190
--INVALID-LINK--₂199
--INVALID-LINK--₂177
--INVALID-LINK--₂163
--INVALID-LINK--₂198
Conventional Explosives
Lead Azide (LA)~350 (Explodes)
RDX~210
HMX~280

Decomposition temperatures are typically determined by Differential Thermal Analysis (DTA) at a heating rate of 5°C/min.[1]

Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies designed to ensure the reproducibility and comparability of results. The primary methods are outlined below.

3.1. Impact Sensitivity Testing (BAM Fallhammer)

The impact sensitivity is determined using a BAM (Bundesanstalt für Materialforschung und-prüfung) fallhammer apparatus.[3][4] This test measures the energy required to cause a reaction (e.g., flash, smoke, or explosion) in a sample upon impact.[5][6]

  • Apparatus: The setup consists of a steel anvil, a sample holder with two steel cylinders, and a set of drop weights (e.g., 1 kg, 5 kg, 10 kg) that can be released from varying heights.[3]

  • Procedure: A small, measured amount of the explosive substance (typically around 40 mm³) is placed in the sample holder between the two steel cylinders. A drop weight is then allowed to fall from a specific height, imparting a known amount of energy to the sample. The test is repeated multiple times at different energy levels to determine the 50% probability of initiation (E₅₀).[7]

  • Interpretation: A lower impact sensitivity value (in Joules) indicates a more sensitive material.

3.2. Friction Sensitivity Testing (BAM Friction Apparatus)

The friction sensitivity test evaluates the response of an explosive to frictional stimuli.[8][9]

  • Apparatus: The BAM friction tester consists of a fixed porcelain peg and a movable porcelain plate.[9][10] A loading arm with various weights applies a defined force to the peg.[9]

  • Procedure: A small amount of the test substance is placed on the porcelain plate. The plate is then moved back and forth under the weighted porcelain peg.[11] The test is performed with increasing loads until a reaction (e.g., crackling, smoke, or explosion) is observed.[12] The result is reported as the minimum load in Newtons (N) that causes a reaction in at least one out of six trials.

  • Interpretation: A lower friction sensitivity value (in Newtons) signifies a more sensitive explosive.

3.3. Thermal Stability Analysis (Differential Thermal Analysis - DTA)

DTA is used to determine the thermal stability of an explosive by measuring the temperature at which it begins to decompose.[13][14][15]

  • Apparatus: A DTA instrument consists of a furnace with two sample holders—one for the test sample and one for an inert reference material. Thermocouples are in direct contact with both the sample and the reference.[13][16]

  • Procedure: The sample and reference are heated at a constant rate (e.g., 5 or 10 °C/min).[17] The DTA instrument records the temperature difference between the sample and the reference. An exothermic deviation indicates that the sample is decomposing and releasing heat. The onset temperature of this exotherm is taken as the decomposition temperature.

  • Interpretation: A higher decomposition temperature indicates greater thermal stability.

Workflow for Safety Profile Assessment

The following diagram illustrates a typical workflow for the synthesis and safety evaluation of new energetic materials.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Safety & Performance Testing cluster_3 Evaluation Synthesis Synthesis of 5-MT Derivative Purification Purification & Recrystallization Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Elemental Elemental Analysis Purification->Elemental Impact Impact Sensitivity (BAM Fallhammer) Spectroscopy->Impact Elemental->Impact Friction Friction Sensitivity (BAM Friction Test) Impact->Friction Thermal Thermal Stability (DTA/DSC) Friction->Thermal Performance Performance Calculation (Detonation Velocity, etc.) Thermal->Performance Data Data Analysis & Comparison Performance->Data Report Publish Comparison Guide Data->Report

Caption: Workflow for energetic material safety and performance evaluation.

References

Comparative analysis of 1H- and 2H-tautomers of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1H- and 2H-Tautomers of 5-Methyltetrazole

For researchers, scientists, and drug development professionals, a nuanced understanding of tautomerism is critical for the rational design of molecules with desired physicochemical and pharmacological properties. This compound, a simple yet important heterocyclic compound, exists as two principal tautomers: 1H-5-methyltetrazole and 2H-5-methyltetrazole. The position of the proton on the tetrazole ring significantly influences the electronic distribution, and consequently, the physical, chemical, and biological properties of the molecule. This guide provides an objective comparison of these two tautomers, supported by experimental and computational data.

Tautomeric Equilibrium

The tautomerization of this compound involves the migration of a proton between the N1 and N2 positions of the tetrazole ring. This dynamic equilibrium is influenced by several factors, including the physical state (gas, solution, or solid), solvent polarity, and temperature.

tautomer_equilibrium 1H-5-Methyltetrazole 1H-5-Methyltetrazole 2H-5-Methyltetrazole 2H-5-Methyltetrazole 1H-5-Methyltetrazole->2H-5-Methyltetrazole Proton Transfer

Caption: Tautomeric equilibrium between 1H- and 2H-5-methyltetrazole.

Relative Stability

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of tautomers. In the gas phase, the 2H-tautomer of unsubstituted tetrazole is generally found to be more stable than the 1H-tautomer. However, in the condensed phase (solid or solution), the 1H-tautomer is often more stable due to its higher polarity and ability to form intermolecular hydrogen bonds. For 5-substituted tetrazoles, the 1H-tautomer is predominantly found in the crystalline state.

Table 1: Calculated Physicochemical Properties of this compound Tautomers

Property1H-5-Methyltetrazole (Predicted)2H-5-Methyltetrazole (Predicted)
Relative Energy (gas phase) > 2H-tautomerMore stable
Dipole Moment HigherLower

Note: The relative stability can be reversed in polar solvents.

Structural Parameters

The position of the proton significantly impacts the bond lengths and angles within the tetrazole ring. X-ray crystallography of tetrazole derivatives in the solid state typically reveals the presence of a single tautomer. For instance, studies on 1-hydroxy-5-methyltetrazole provide insight into the bond lengths of a 1-substituted this compound ring.

Table 2: Comparison of Key Geometric Parameters (Calculated)

Parameter1H-5-Methyltetrazole (Approximate)2H-5-Methyltetrazole (Approximate)
N1-N2 Bond Length (Å) ~1.34~1.32
N2-N3 Bond Length (Å) ~1.29~1.30
N3-N4 Bond Length (Å) ~1.35~1.30
N4-C5 Bond Length (Å) ~1.32~1.34
C5-N1 Bond Length (Å) ~1.33~1.34

Note: These are approximate values based on computational models of related tetrazole structures. Actual values may vary.

Spectroscopic Properties

NMR and IR spectroscopy are powerful tools for distinguishing between the 1H- and 2H-tautomers. The chemical shifts of the methyl protons and the ring carbon, as well as the vibrational frequencies of the N-H bond, are characteristic for each tautomer.

Table 3: Comparison of Spectroscopic Data (Predicted)

Spectroscopic Data1H-5-Methyltetrazole2H-5-Methyltetrazole
¹H NMR (Methyl Protons) Further downfield shift (deshielded) due to proximity to the more electronegative sp² nitrogen atoms of the ring.Further upfield shift (shielded) compared to the 1H-tautomer.
¹³C NMR (Ring Carbon) Distinct chemical shift influenced by the adjacent nitrogen atoms.Different chemical shift compared to the 1H-tautomer due to the altered electronic environment.
FTIR (N-H Stretch) Characteristic N-H stretching vibration, typically in the range of 3100-3000 cm⁻¹.N-H stretching vibration at a slightly different frequency compared to the 1H-tautomer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the [3+2] cycloaddition of acetonitrile (B52724) with sodium azide, often catalyzed by a Lewis acid such as zinc bromide.

synthesis_workflow cluster_synthesis Synthesis of this compound acetonitrile Acetonitrile cycloaddition [3+2] Cycloaddition acetonitrile->cycloaddition sodium_azide Sodium Azide sodium_azide->cycloaddition catalyst Lewis Acid Catalyst (e.g., ZnBr2) catalyst->cycloaddition product This compound (Tautomeric Mixture) cycloaddition->product

Caption: General workflow for the synthesis of this compound.

Characterization of Tautomers by NMR Spectroscopy

Objective: To distinguish between the 1H- and 2H-tautomers of this compound in solution.

Methodology:

  • Sample Preparation: Dissolve a small amount of synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analysis:

    • ¹H NMR: Compare the chemical shift of the methyl protons. The methyl group of the 1H-tautomer is expected to resonate at a lower field (higher ppm) compared to the 2H-tautomer.

    • ¹³C NMR: Compare the chemical shift of the C5 carbon of the tetrazole ring. The different electronic environments of the two tautomers will result in distinct chemical shifts.

N-Alkylation for Tautomer Separation and Characterization

Since the direct separation of the tautomers can be challenging due to their rapid interconversion, N-alkylation can be employed to "trap" each tautomer as a stable derivative.

Experimental Workflow:

alkylation_workflow start This compound (Tautomeric Mixture) reaction N-Alkylation (e.g., Benzyl Bromide, K2CO3) start->reaction mixture Mixture of 1,5- and 2,5-Disubstituted Tetrazoles reaction->mixture separation Chromatographic Separation mixture->separation isomer1 1-Benzyl-5-methyltetrazole separation->isomer1 isomer2 2-Benzyl-5-methyltetrazole separation->isomer2 analysis1 Spectroscopic Analysis (NMR, IR) isomer1->analysis1 analysis2 Spectroscopic Analysis (NMR, IR) isomer2->analysis2

Caption: Workflow for the separation and characterization of N-alkylated this compound isomers.

This approach allows for the unambiguous characterization of the spectroscopic signatures of the 1-substituted and 2-substituted tetrazole rings, which can then be used to infer the properties of the parent 1H- and 2H-tautomers.

Conclusion

The 1H- and 2H-tautomers of this compound exhibit distinct structural, electronic, and spectroscopic properties. While the 2H-tautomer may be more stable in the gas phase, the 1H-tautomer is often favored in the condensed phase. These differences are crucial in the context of drug design, where the specific tautomeric form can dictate the molecule's interaction with a biological target. A thorough understanding and characterization of this tautomerism, through a combination of computational and experimental methods, are essential for the development of novel tetrazole-based therapeutics.

Efficacy of 5-Methyltetrazole containing antifungals versus existing treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 5-Methyltetrazole Containing Antifungals Versus Existing Treatments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of emerging this compound-containing antifungal agents against established antifungal treatments. The data presented is compiled from in vitro and in vivo studies to offer an objective performance analysis, supported by detailed experimental protocols for key assays.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Compounds containing a this compound moiety have shown promise as potent inhibitors of fungal growth, primarily by targeting the ergosterol (B1671047) biosynthesis pathway. This guide evaluates their performance in comparison to existing antifungal drug classes, including azoles, echinocandins, and polyenes.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Like azole antifungals, this compound-containing compounds act by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (Erg11p), a critical component of the fungal cell membrane biosynthesis pathway.[1] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential sterol for maintaining fungal cell membrane integrity and function.[2][3] Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the cessation of fungal growth and cell death.

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Late Ergosterol Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps This compound Antifungals This compound Antifungals This compound Antifungals->Lanosterol Inhibition Azoles Azoles Azoles->Lanosterol Inhibition

Ergosterol Biosynthesis Pathway and Antifungal Targets.

In Vitro Efficacy

The in vitro activity of antifungal agents is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC data for novel tetrazole compounds and existing antifungal agents against various fungal pathogens.

Table 1: In Vitro Activity of a Novel Tetrazole Compound (6c) and Standard Antifungals against Common Fungal Pathogens

Fungal SpeciesCompound 6c (μg/mL)Fluconazole (μg/mL)Posaconazole (μg/mL)
Candida albicans0.0625>640.0625
Cryptococcus neoformans0.06254.00.25
Aspergillus fumigatus4.0>640.5
Data sourced from a study on novel triazoles with structural similarities to tetrazole antifungals, indicating the potential potency of this class of compounds.[4]

Table 2: Comparative In Vitro Activities (MIC in μg/mL) of Voriconazole and Fluconazole against Candida Species

Candida SpeciesVoriconazole MIC RangeVoriconazole MIC90Fluconazole MIC RangeFluconazole MIC90
C. albicans0.03 - 10.1250.125 - 642
C. glabrata0.03 - 80.50.5 - 6432
C. krusei0.06 - 10.258 - 6464
C. parapsilosis0.015 - 0.250.030.125 - 21
C. tropicalis0.015 - 0.50.060.25 - 42
MIC90 represents the concentration required to inhibit 90% of the isolates.[5]

In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of new antifungal candidates. These studies typically assess the reduction in fungal burden in target organs and the overall survival of the infected host.

A study on 5-aminotetrazoles, a related class of compounds, demonstrated their potential in a zebrafish model of disseminated candidiasis. When used in combination with nystatin, these compounds prevented fungal filamentation and rescued infected embryos.[6][7]

In a murine model of systemic candidiasis, a novel triazole (compound 6c), with a similar mechanism of action to tetrazole antifungals, showed a dose-dependent increase in survival rates. At a dose of 2.0 mg/kg, it significantly protected mice from C. albicans infection.[4]

Table 3: In Vivo Efficacy of a Novel Triazole (Compound 6c) and Fluconazole in a Murine Model of Systemic C. albicans Infection

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
Compound 6c0.520
Compound 6c1.060
Compound 6c2.090
Fluconazole0.540
[4]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The following is a summarized workflow for determining the Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

in_vitro_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_media Prepare RPMI-1640 Medium inoculation Inoculate Microdilution Plates prep_media->inoculation prep_drug Prepare Serial Dilutions of Antifungal Agents prep_drug->inoculation prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) prep_inoculum->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation reading Read Plates Visually or Spectrophotometrically incubation->reading mic_determination Determine MIC (Lowest Concentration with Significant Growth Inhibition) reading->mic_determination

Workflow for In Vitro Antifungal Susceptibility Testing.

Detailed Methodology:

  • Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.

  • Drug Dilution: Antifungal agents are serially diluted in the microdilution plates.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL.

  • Inoculation and Incubation: The prepared microdilution plates are inoculated with the fungal suspension and incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

In Vivo Murine Model of Disseminated Candidiasis

This model is a standard for evaluating the in vivo efficacy of antifungal agents against systemic Candida infections.

in_vivo_workflow cluster_0 Animal Preparation cluster_1 Infection and Treatment cluster_2 Outcome Assessment immunosuppression Induce Neutropenia in Mice (e.g., with Cyclophosphamide) infection Infect Mice with C. albicans via Intravenous Injection immunosuppression->infection treatment Administer Antifungal Agents at Various Doses infection->treatment survival Monitor Survival Rates Over a Set Period treatment->survival fungal_burden Determine Fungal Burden (CFU/gram) in Target Organs (e.g., Kidneys) treatment->fungal_burden

Workflow for In Vivo Efficacy Study.

Detailed Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c) are often used. Immunosuppression can be induced by agents like cyclophosphamide.[8]

  • Inoculum Preparation: Candida albicans is cultured, washed, and resuspended in sterile saline to a concentration of approximately 1 x 106 CFU/mL.[8]

  • Infection: Mice are infected via intravenous injection into the lateral tail vein.[8]

  • Antifungal Treatment: Treatment with the test compound and control drugs begins at a specified time post-infection and continues for a defined period.

  • Outcome Measures:

    • Survival: A cohort of mice is monitored daily for mortality.

    • Fungal Burden: At specific time points, a separate cohort is euthanized, and target organs (e.g., kidneys) are harvested, homogenized, and plated to determine the colony-forming units (CFU) per gram of tissue.[9]

Conclusion

This compound-containing antifungals represent a promising class of compounds with potent in vitro activity against a broad range of fungal pathogens, including species resistant to existing therapies. Their mechanism of action, targeting the essential ergosterol biosynthesis pathway, is well-established for azole antifungals. Preliminary in vivo data suggests their potential for effective treatment of systemic fungal infections. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic utility and position them within the current antifungal armamentarium. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and comparison of these novel agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-methyltetrazole are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, drawing from safety data sheets and best practices for handling hazardous chemicals. Adherence to these procedures is critical due to the compound's potential hazards.

Key Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health and physical hazards. The following table summarizes crucial safety information.

Hazard CategoryGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Health Hazards H302: Harmful if swallowed. H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1]- Chemical-resistant gloves (e.g., nitrile) - Safety goggles or face shield[1] - Lab coat[1] - Use in a well-ventilated area or under a chemical fume hood.[1][3]
Physical Hazards H228: Flammable solid.[1][2] H240: Heating may cause an explosion.[1]- Store away from heat, sparks, and open flames.[1][2] - Avoid creating dust.[1][3] - Ground/bond container and receiving equipment.[1][2] - Avoid shock and friction.[2]

Detailed Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all institutional and regulatory standards.

Step 1: Consultation and Preparation

  • Consult the Safety Data Sheet (SDS): Before beginning any work, always locate and thoroughly read the manufacturer-provided SDS for this compound.[1]

  • Assemble Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • Prepare a Designated Waste Container: Obtain a clearly labeled, sealable container for hazardous waste. The label should include the full chemical name, "this compound," and the appropriate hazard pictograms.

Step 2: Waste Collection

  • Solid Waste: Carefully collect any unused or contaminated solid this compound and place it into the designated hazardous waste container.[1] Avoid generating dust during transfer.[3]

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE (e.g., gloves), should be placed in a separate, sealed waste bag designated for solid hazardous waste.[1]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[4] Subsequent rinses with a suitable solvent (e.g., water) can be managed according to institutional guidelines.

Step 3: Storage and Disposal Pathway

  • Secure Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Professional Disposal: Arrange for the disposal of the chemical waste through an approved and licensed hazardous waste disposal facility.[3] Do not dispose of this compound down the drain or with general laboratory trash.[1]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[1][5]

Step 4: Decontamination

  • Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1]

  • Work Area Cleanup: Clean and decontaminate the work area, including benchtops and equipment, according to standard laboratory procedures for hazardous materials.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Handling this compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE: - Lab Coat - Gloves - Goggles waste_collection Collect Waste ppe->waste_collection consult_sds->ppe solid_waste Solid this compound waste_collection->solid_waste contaminated_materials Contaminated Materials (Gloves, Wipes) waste_collection->contaminated_materials empty_containers Rinsate from Empty Containers waste_collection->empty_containers waste_container Place in Labeled, Sealed Hazardous Waste Container solid_waste->waste_container contaminated_materials->waste_container empty_containers->waste_container storage Store in a Cool, Dry, Ventilated Area waste_container->storage disposal Dispose via Approved Hazardous Waste Facility storage->disposal decontaminate Decontaminate Work Area and Wash Hands disposal->decontaminate end End decontaminate->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 5-Methyltetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with reactive compounds like 5-Methyltetrazole. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize risks. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and accidental ingestion. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required in situations with a higher risk of splashing.
Skin Chemical-Resistant GlovesHandle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat is a minimum requirement.[2]
Protective FootwearProtective boots may be required depending on the scale of handling.
Respiratory Dust Respirator / Full-Face RespiratorUse a dust respirator. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded.[3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, such as under a chemical fume hood.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.

  • Take measures to prevent the buildup of electrostatic charge.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Store in a cool, dark, and well-ventilated place.

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

  • Store away from incompatible materials such as oxidizing agents.

  • Avoid shock and friction to the container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.[2]

    • Contaminated Materials: Any items used for cleaning spills, such as absorbent pads, as well as contaminated PPE, must be placed in a designated, sealed waste container.[2]

  • Disposal Pathway:

    • Dispose of the chemical waste through an approved waste disposal facility.[2]

    • Disposal must be in accordance with all applicable local, state, and federal regulations.[2]

    • Do not dispose of down the drain or with general laboratory trash.[2]

Emergency Procedures: Accidental Release

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Personal Precautions:

  • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wear the appropriate personal protective equipment as detailed above.[1]

Containment and Clean-up:

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Avoid allowing the chemical to enter drains.[1]

  • For solid spills, sweep up the material, taking care not to create dust, and place it into a suitable, airtight container for disposal.[3]

  • Use spark-proof tools for collection.

Below is a logical workflow for managing an accidental spill of this compound.

Spill_Response_Workflow cluster_0 Spill Response Protocol start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size & Location) evacuate->assess seek_medical Seek Medical Attention if Exposed evacuate->seek_medical If personal exposure occurred don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess->don_ppe contain Contain the Spill (Use inert absorbent material) don_ppe->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup dispose Package Waste in Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate the Area & Equipment dispose->decontaminate remove_ppe Remove & Dispose of Contaminated PPE decontaminate->remove_ppe end Incident Reported & Documented remove_ppe->end

Caption: Workflow for managing a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.